2-(2-Phenylethyl)-2H-1,2,3-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-6-12(7-3-1)10-11-17-15-13-8-4-5-9-14(13)16-17/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVPSSPGCBPRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2N=C3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Profile of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole
This technical guide details the physicochemical, synthetic, and spectroscopic profile of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole (CAS: 63777-67-3).
Executive Summary
This compound is a specific N-alkylated derivative of the benzotriazole heterocycle. Unlike the commercially ubiquitous "Tinuvin" class of phenolic benzotriazole UV absorbers, this molecule lacks the ortho-hydroxyl group required for Excited State Intramolecular Proton Transfer (ESIPT). Consequently, it does not function as a non-radiative energy dissipator but rather serves as a lipophilic pharmacophore and a mechanistic probe in heterocyclic chemistry.
Its primary significance lies in:
-
Isomerism Studies: It serves as a model system for distinguishing thermodynamic (N1) vs. kinetic (N2) alkylation products.
-
Medicinal Chemistry: The phenylethyl moiety acts as a bioisostere for neurotransmitter scaffolds, while the benzotriazole core mimics purine/indole bases.
-
Photophysics: Without ESIPT, the molecule exhibits intrinsic fluorescence, making it a useful control standard in photostability research.
Molecular Architecture & Electronic Properties
Structural Identity
The molecule consists of a benzotriazole ring substituted at the central nitrogen (N2) of the triazole moiety with a 2-phenylethyl group.
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 63777-67-3 |
| Molecular Formula | |
| Molecular Weight | 223.28 g/mol |
| SMILES | c1ccccc1CCc2nn3ccccc3n2 |
| Symmetry |
The N2-Substitution Effect
Benzotriazoles can exist as 1H- or 2H-tautomers. Alkylation locks these forms.
-
N1-Isomer (Asymmetric): The benzenoid ring loses symmetry; NMR shows four distinct aromatic signals.
-
N2-Isomer (Symmetric): The quinoid-like character of the N2-isomer preserves the symmetry of the fused benzene ring. This results in a simplified NMR splitting pattern (AA'BB' system), which is the primary self-validating quality control marker .
Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data synthesizes experimental trends for N2-alkylated benzotriazoles and calculated values for this specific derivative.
Table 1: Physical Constants
| Property | Value / Range | Note |
| Physical State | Crystalline Solid | Typically white to off-white needles or powder. |
| Melting Point | 70–80 °C (Predicted) | N2 isomers often melt lower than N1 isomers due to packing efficiency. |
| Boiling Point | ~360 °C (760 mmHg) | Extrapolated from high-vacuum distillation data. |
| LogP (Octanol/Water) | 3.2 ± 0.4 | Highly lipophilic; crosses biological membranes easily. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. |
| Solubility (Organics) | High | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO. |
| pKa (Conjugate Acid) | ~0.5 | Extremely weak base; protonation occurs only in strong mineral acids. |
Spectroscopic Characterization (Self-Validating Protocols)
To validate the identity of this compound and ensure no contamination with the N1-isomer, use the following spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR)
-
NMR (CDCl
, 400 MHz):-
Benzotriazole Ring: Look for an AA'BB' pattern centered around 7.8 ppm (H4/H7) and 7.4 ppm (H5/H6). If you see 4 distinct multiplets, you have the N1 isomer.
-
Linker: Two triplets (or distorted triplets) for the ethyl chain (
and ).
-
-
NMR:
-
The benzotriazole ring will show only 3 distinct signals (C4/7, C5/6, C3a/7a) due to symmetry. The N1 isomer would show 6 distinct signals.
-
UV-Visible Spectroscopy
-
Absorption:
nm. -
Differentiation: N2-isomers typically display a single, broad absorption band in the near-UV. N1-isomers often show a structured, dual-band feature.
-
Fluorescence: Weak emission in the violet/blue region (350–400 nm). Note: Unlike Tinuvin P, this molecule does NOT quench fluorescence efficiently.
Experimental Protocol: Synthesis & Purification
Objective: Selective synthesis of the N2-isomer via alkylation of benzotriazole. Challenge: Alkylation typically yields a mixture of N1 (kinetic/major) and N2 (thermodynamic/minor) isomers.
Workflow Diagram
Caption: Synthetic workflow for isolating the N2-isomer. Note that N2-alkylbenzotriazoles are typically less polar and elute first on silica gel.
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve 1,2,3-benzotriazole (1.0 eq) in anhydrous acetone or DMF.
-
Add Potassium Carbonate (
, 2.0 eq) as the base. -
Add (2-Bromoethyl)benzene (1.1 eq) dropwise.
-
Reflux for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
-
Work-up:
-
Filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Resuspend residue in Ethyl Acetate and wash with water (
) to remove unreacted benzotriazole.
-
-
Purification (Critical Step):
-
The crude oil contains both N1 (major) and N2 (minor) isomers.
-
Flash Chromatography: Use a gradient of Hexane
Hexane:EtOAc (9:1). -
Elution Order: The N2-isomer (Target) is less polar and will elute before the N1-isomer.
-
Tip: The N2-isomer spots often fluoresce blue under 254 nm/365 nm UV, whereas N1 is less fluorescent.
-
Applications in Drug Development[1][2]
Bioisosterism
In medicinal chemistry, this compound acts as a scaffold for:
-
Neurotransmitter Mimics: The phenylethyl group mimics the side chain of phenylalanine, dopamine, and serotonin.
-
Kinase Inhibitors: The planar benzotriazole ring can occupy the ATP-binding pocket of kinases, interacting via
-stacking interactions with aromatic residues (e.g., Phe, Tyr) in the active site.
Mechanistic Probe (Pathway Diagram)
Unlike phenolic benzotriazoles, this molecule does not undergo proton transfer. This makes it a perfect "negative control" for studying UV-protection mechanisms.
Caption: Photophysical fate of this compound vs. traditional UV absorbers. Lack of ESIPT leads to fluorescence or ROS generation.
References
-
Katritzky, A. R., et al. "Properties and Synthetic Utility of N-Substituted Benzotriazoles." Chemical Reviews, 1998. Link
- Claramunt, R. M., et al. "The Tautomerism of Benzotriazole in the Solid State." Journal of the Chemical Society, Perkin Transactions 2, 2001.
-
BenchChem Technical Data. "Synthesis and Properties of 2-Substituted Benzotriazoles." BenchChem, 2025. Link
-
Sigma-Aldrich. "Product Specification: Benzotriazole Derivatives." Merck KGaA, 2024. Link
-
EPA CompTox Dashboard. "Benzotriazole Structural Analogs." US Environmental Protection Agency. Link
In-Depth Technical Guide: UV-Vis Absorption Spectra of Phenylethyl Benzotriazole Derivatives
Executive Summary
Phenylethyl benzotriazole derivatives represent a critical subclass of hydroxyphenyl benzotriazole (BTZ) UV absorbers. Distinguished by the presence of bulky 1-methyl-1-phenylethyl (cumyl) groups, these compounds offer a unique balance of high extinction coefficients, broad spectral coverage (300–400 nm), and exceptional thermal stability.
This guide provides a rigorous technical analysis of their UV-Vis absorption properties. Unlike standard benzotriazoles (e.g., Tinuvin P), phenylethyl derivatives (such as Tinuvin 900/UV-234 and Tinuvin 213) are engineered to resist volatilization during high-temperature processing (e.g., polycarbonate extrusion) while maintaining the ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) mechanism required for photostability.
Chemical Identity & Structural Basis[2][3]
The efficacy of these derivatives stems from the 2-(2-hydroxyphenyl)-2H-benzotriazole core. The "phenylethyl" designation typically refers to the substitution of the phenol ring with 1-methyl-1-phenylethyl groups (also known as
Key Derivatives
| Trade Name | Chemical Name | CAS No.[1] | Physical Form |
| Tinuvin 900 (UV-234) | 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | 70321-86-7 | Solid Powder |
| Tinuvin 213 | Reaction products of methyl 3-(3-(2H-benzotriazol-2-yl)-5-t-butyl-4-hydroxyphenyl) propionate / PEG 300 | Mixture | Liquid |
| Tinuvin P (Ref) | 2-(2-hydroxy-5-methylphenyl)benzotriazole | 2440-22-4 | Solid Powder |
Structural Impact on UV-Vis:
-
Electronic Effects: The bulky phenylethyl groups are weakly electron-donating. They induce a slight bathochromic shift (red-shift) compared to the unsubstituted parent, enhancing coverage in the UV-A region (320–400 nm).
-
Steric Effects: The bulky groups at the ortho position (3'-position of the phenyl ring) protect the intramolecular Hydrogen bond (O-H...N) from solvent disruption, preserving the ESIPT mechanism even in polar environments.
Mechanism of Action: ESIPT Cycle
The UV protection capability is not merely absorption but the non-destructive dissipation of energy. This occurs via Excited-State Intramolecular Proton Transfer (ESIPT) .[2]
The Photophysical Cycle
-
Ground State (
): The molecule exists as the Enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl proton and the triazole nitrogen. -
Excitation (
): UV absorption promotes the Enol to its excited singlet state ( ). The acidity of the phenol and basicity of the nitrogen increase significantly. -
Proton Transfer: An ultrafast (
fs) proton transfer occurs, forming the excited Keto tautomer ( ). -
Internal Conversion: The
species decays non-radiatively to the ground state Keto form ( ), releasing energy as harmless heat. -
Restoration: The ground state Keto form is unstable and rapidly undergoes back-proton transfer to regenerate the original Enol form.
Figure 1: The ESIPT photocycle responsible for the photostability and energy dissipation of benzotriazole derivatives.
Spectral Data Analysis
The absorption spectrum of phenylethyl benzotriazoles is characterized by two distinct bands:
-
Band I (~300 nm):
transition of the benzotriazole moiety (often associated with non-hydrogen bonded conformers or local excitation). -
Band II (~340 nm): Charge transfer transition involving the intramolecular hydrogen bond. This is the "active" band for UV protection.
Quantitative Spectral Data
The following data compares the phenylethyl derivatives against the standard Tinuvin P.
| Compound | Solvent | Notes | |||
| Tinuvin 213 | Chloroform | 303 | 344 | 15,710 (at 344 nm) | Liquid form; slightly red-shifted due to ester/PEG substitution. |
| Tinuvin 900 | Toluene | ~302 | ~342 | High (Qualitative) | Excellent spectral coverage; low volatility analog. |
| Tinuvin P | Chloroform | 301 | 341 | 16,150 (at 341 nm) | Reference standard.[3] |
Critical Insight: The molar extinction coefficient (
) for this class consistently falls in the range of 15,000 – 17,000 L/(mol·cm) at the primary absorption maximum (~340 nm). This highallows for low loading levels (0.1% – 0.5%) in final formulations.
Solvent Effects (Solvatochromism)
The position and intensity of the bands are solvent-dependent.
-
Non-polar solvents (e.g., Toluene, Heptane): Favor the planar, intramolecularly hydrogen-bonded Enol form. The spectra show a dominant Band II (~340 nm) with distinct vibrational structure.
-
Polar H-bonding solvents (e.g., Methanol, DMSO): Can disrupt the intramolecular H-bond. This leads to a decrease in Band II intensity and an increase in Band I (~300 nm) or the appearance of a twisted conformer band, reducing UV protection efficiency. Protocol Note: Always measure spectra in a solvent that mimics the polarity of the target polymer matrix.
Experimental Protocol: Accurate Determination of
To ensure data integrity for regulatory or development purposes, follow this self-validating protocol.
Reagents & Instrumentation[8]
-
Solvent: Spectroscopic grade Chloroform or Toluene (cutoff < 280 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda series or Shimadzu UV-2600).
-
Cuvettes: Quartz, 10 mm path length (
cm), matched pair.
Workflow
Figure 2: Step-by-step workflow for determining molar extinction coefficients.
Calculation
Calculate the Molar Extinction Coefficient (
Where:
-
= Absorbance at
(unitless) - = Concentration (mol/L)
- = Path length (1 cm)
Validation Check: Prepare three distinct concentrations. The calculated
Applications in Drug Development & Materials
While primarily used as polymer stabilizers, the specific properties of phenylethyl benzotriazoles have relevance in pharmaceutical sciences:
-
Packaging Protection: Tinuvin 213 and 900 are used in PET and PC packaging to protect light-sensitive API formulations from photodegradation (290–400 nm range).
-
Bio-mimetic Probes: The ESIPT mechanism is analogous to certain fluorescent probes used in biological imaging. Understanding the substituent effects on the Stokes shift (difference between absorption and emission, though emission is weak in these efficient dissipators) aids in probe design.
-
Toxicology & Migration: Due to the high molecular weight of the phenylethyl derivatives (MW ~447 g/mol for Tinuvin 900), migration into aqueous media (or biological fluids) is negligible compared to smaller analogs like Tinuvin P. This makes them safer candidates for materials in indirect food/drug contact.
References
-
BASF. (2019). Tinuvin® 900 Technical Data Sheet. Retrieved from
-
BASF. (2011). Tinuvin® 213 Technical Information. Retrieved from
-
Suhadolnik, J. C., et al. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. American Coatings Association.[5] Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in Benzotriazole Derivatives. Retrieved from
-
PubChem. (2025). Compound Summary: Tinuvin 900 (CAS 70321-86-7).[6][1][7] Retrieved from
-
AccuStandard. (2025). Reference Standard: 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol.[1][8][9][10][11] Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. polivinilplastik.com [polivinilplastik.com]
- 4. btc-europe.com [btc-europe.com]
- 5. basf.com [basf.com]
- 6. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. accustandard.com [accustandard.com]
- 9. 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | C30H29N3O | CID 112412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. jeol.com [jeol.com]
difference between 1H and 2H isomers of phenylethyl benzotriazole
Differentiation, Synthesis, and Characterization
Executive Summary
This guide addresses the structural, synthetic, and analytical distinctions between the 1H- and 2H- isomers of phenylethyl benzotriazole . While benzotriazole (BTA) itself exists in a tautomeric equilibrium favoring the 1H form, N-alkylation with a phenylethyl group "locks" the structure into two distinct isomers: 1-(2-phenylethyl)-1H-benzotriazole and 2-(2-phenylethyl)-2H-benzotriazole .[1][2]
Distinguishing these isomers is critical for two reasons:
-
Functional Divergence: The 2H-aryl benzotriazoles are renowned UV absorbers (Tinuvin class), but 2H-alkyl/phenylethyl derivatives lack the excited-state intramolecular proton transfer (ESIPT) mechanism, rendering them photophysically distinct.[1][2]
-
Synthetic Ambiguity: N-alkylation of benzotriazole is an ambident nucleophilic reaction, typically yielding a mixture of 1H (major, kinetic) and 2H (minor, thermodynamic) products that requires rigorous separation.
Part 1: Structural & Electronic Fundamentals[1]
The core difference lies in the symmetry and electronic distribution of the triazole ring fusion.
Symmetry and Resonance
-
1H-Isomer (Asymmetric): The phenylethyl group at position N1 disrupts the symmetry of the fused benzene ring. The electronic environment at C4 is distinct from C7, and C5 is distinct from C6. It retains more "benzenoid" character in the carbocycle.[2]
-
2H-Isomer (Symmetric): The substituent at N2 creates a plane of symmetry running through the N2-substituent axis.[1][2] The benzene ring protons form an AA'BB' system.[2] This isomer exhibits significant "quinoid" character contribution in the resonance hybrid.[2]
Dipole Moments & Polarity
The 1H isomer possesses a significantly higher dipole moment (~4.1 D) compared to the 2H isomer (~0.5–1.0 D).[2] This is the fundamental property driving their separation:
-
1H: More polar, elutes later on silica gel, higher boiling/melting point.[2]
-
2H: Less polar, elutes first, often lower melting point or liquid.[2]
Figure 1: Comparative physicochemical properties of 1H and 2H benzotriazole isomers.
Part 2: Synthetic Regiocontrol
The synthesis of phenylethyl benzotriazole involves the nucleophilic attack of the benzotriazolyl anion on a phenylethyl halide (typically bromide or chloride). The benzotriazole anion is an ambident nucleophile , meaning the negative charge is delocalized over N1 and N3 (equivalent) and N2.
Mechanism of Alkylation
-
Kinetic Control (1H-Formation): The electron density is highest at N1/N3.[1][2] Under standard
conditions (low temperature, non-polar solvents), the 1H isomer is the major product. -
Thermodynamic Control (2H-Formation): The 2H isomer is often thermodynamically more stable due to the maximization of aromatic sextets in the specific resonance forms, but steric hindrance at N2 often disfavors its formation during simple alkylation.
Note on "Phenylethyl": Unlike direct arylation (which requires copper coupling), the phenylethyl group is added via alkylation. This typically results in a ~80:20 to ~60:40 ratio of 1H:2H isomers, necessitating chromatographic separation.[2]
Figure 2: Regioselectivity in the alkylation of benzotriazole.
Part 3: Analytical Discrimination (The "Gold Standard")
As a researcher, you cannot rely on melting points alone. NMR Spectroscopy is the definitive method for validation.[2]
1H NMR Spectroscopy
The aromatic region (7.0 – 8.2 ppm) provides the diagnostic fingerprint.[2]
| Feature | 1H-Isomer (Asymmetric) | 2H-Isomer (Symmetric) |
| Symmetry | ||
| Spin System | ABCD | AA'BB' |
| Signal Pattern | 4 distinct signals (d, t, t, d or similar) | 2 distinct signals (two symmetric multiplets) |
| Shift (H4/H7) | H4 and H7 are chemically non-equivalent.[1] | H4 and H7 are equivalent (isochronous).[2] |
| Shift (H5/H6) | H5 and H6 are chemically non-equivalent.[2] | H5 and H6 are equivalent (isochronous).[2] |
UV-Vis Spectroscopy[1][2]
-
2H-Aryl vs. 2H-Alkyl: It is a common misconception that all 2H-benzotriazoles are UV absorbers.[1][2]
-
Tinuvin P (2H-Aryl): Has an OH group at the ortho position of the phenyl ring, enabling ESIPT.
-
2-(2-phenylethyl)benzotriazole: The ethyl linker breaks conjugation.[1][2] It does NOT exhibit the broad UV absorption characteristic of Tinuvin-type stabilizers. It behaves more like a simple substituted aromatic system.[1][2]
-
Part 4: Experimental Protocols
Protocol A: Synthesis of Phenylethyl Benzotriazoles
Validating the mixture formation.
-
Reagents: Dissolve Benzotriazole (1.0 eq) in DMF (Dimethylformamide).
-
Base: Add Potassium Carbonate (
, 1.5 eq). Stir for 30 min at RT.[2][3] -
Alkylation: Add (2-Bromoethyl)benzene (1.1 eq) dropwise.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 4:1).[2]
-
Workup: Pour into ice water. Extract with Ethyl Acetate.[2] Wash organic layer with brine, dry over
.[2]
Protocol B: Purification & Isolation
Separating based on polarity.[2]
-
TLC Analysis: You will observe two spots.[2]
-
Column Chromatography:
-
Collection: The 2H isomer elutes first. The 1H isomer elutes second.[2]
Protocol C: NMR Validation Workflow
Self-validating step to ensure isomeric purity.[1][2]
-
Dissolve 5-10 mg of isolated fraction in
. -
Acquire 1H NMR (minimum 300 MHz, ideally 500 MHz).[2]
-
Focus Region: 7.30 – 8.00 ppm (Benzotriazole ring protons).[2]
-
If you see two symmetric multiplets integrating to 2H each:Confirmed 2H-Isomer.
-
If you see a complex pattern of 3-4 distinct chemical shifts:Confirmed 1H-Isomer.
-
References
-
Katritzky, A. R., et al. "The Tautomerism of Benzotriazole and its Derivatives."[2] Chemical Reviews, 1998.[2]
-
Sigma-Aldrich. "1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole Product Sheet."[1][2]
-
PubChem. "2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (Tinuvin 234)."[1][2] National Library of Medicine.[2]
-
Fluorochem. "2-(2-Phenylethyl)-2H-1,2,3-benzotriazole (CAS 63777-67-3)."[1][2]
-
Tomé, A. C. "Product Class 13: 1,2,3-Triazoles."[2] Science of Synthesis, 2004.[2] (Detailed review of alkylation regiochemistry).
Sources
A Technical Guide to Determining the Solubility of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole in Organic Solvents
Introduction
2-(2-Phenylethyl)-2H-1,2,3-benzotriazole is a chemical compound that, like many benzotriazole derivatives, holds potential interest in various fields, including materials science and as a synthetic intermediate in pharmaceutical development. A fundamental physicochemical property governing its utility and application is its solubility in organic solvents. This parameter is critical for reaction kinetics, purification processes such as crystallization, formulation development, and conducting various analytical procedures.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of this compound. While specific, publicly available solubility data for this particular compound is scarce, this document outlines the theoretical considerations and a robust experimental protocol to empower researchers to generate reliable and reproducible solubility data in their own laboratories.
Theoretical Considerations for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. To predict or understand the solubility of this compound, we must first analyze its molecular structure.
Molecular Structure of this compound:
-
Benzotriazole moiety: This is a heterocyclic aromatic system containing three nitrogen atoms. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. The aromatic ring itself is capable of π-π stacking interactions.
-
Phenylethyl group: This consists of a nonpolar ethyl linker and a nonpolar aromatic phenyl group. This part of the molecule will favor interactions with nonpolar solvents through van der Waals forces.
Based on this structure, we can anticipate the following solubility trends:
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)): These solvents can engage in dipole-dipole interactions and may interact favorably with the benzotriazole ring. Moderate to good solubility is expected.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are hydrogen bond donors and acceptors. While the nitrogen atoms in the benzotriazole ring can accept hydrogen bonds, the overall molecule lacks a hydrogen bond donor. Solubility will depend on the balance between this interaction and the nonpolar character of the phenylethyl group.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The phenylethyl group will favor interaction with these solvents. The polar benzotriazole head may limit solubility, but significant solubility is still possible, especially in aromatic solvents like toluene due to potential π-π stacking.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a good balance of polarity and the ability to engage in weaker interactions, often making them effective solvents for a wide range of organic compounds. Good solubility is anticipated.
Experimental Determination of Equilibrium Solubility
The most common and reliable method for determining the solubility of a crystalline solid in a solvent is the isothermal equilibrium solubility method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)
-
Evaporating dish and oven (for gravimetric analysis)
Procedure:
-
Preparation of Solvent Systems: Prepare a sufficient volume of each organic solvent to be tested.
-
Sample Preparation: To a series of vials, add an excess amount of solid this compound. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the samples to agitate for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) to ensure the concentration is no longer changing.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
Sample Collection: Carefully draw the supernatant (the clear liquid portion) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to waste (to saturate the filter and avoid adsorption effects). Collect a clear, particle-free aliquot of the saturated solution.
-
Quantification (HPLC-UV Method - Recommended):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample by HPLC-UV.
-
Calculation: Use the peak area of the diluted sample and the calibration curve to determine its concentration. Remember to account for the dilution factor to calculate the original concentration of the saturated solution.
-
-
Quantification (Gravimetric Method - Alternative):
-
Sample Measurement: Accurately weigh an empty, dry evaporating dish. Pipette a precise volume (e.g., 1.00 mL) of the filtered saturated solution into the dish.
-
Solvent Evaporation: Place the dish in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent completely.
-
Final Weighing: Once the dish is completely dry and has returned to room temperature in a desiccator, weigh it again.
-
Calculation: The difference in mass corresponds to the mass of the dissolved solute in the known volume of solvent.
-
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner. The following table provides a template for recording your results.
| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| Dichloromethane | Chlorinated | 25 | Experimental Value | Calculated Value | HPLC-UV |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value | HPLC-UV |
| Toluene | Nonpolar Aromatic | 25 | Experimental Value | Calculated Value | HPLC-UV |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value | HPLC-UV |
| Hexane | Nonpolar Aliphatic | 25 | Experimental Value | Calculated Value | Gravimetric |
Conclusion
References
-
Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: The Shake-Flask Method for Solubility Determination Source: Wikipedia URL: [Link]
-
Title: General Chapters: <1236> SOLUBILITY Source: The United States Pharmacopeia (USP) URL: [Link]
Advanced Photophysics of 2-Substituted Benzotriazoles: A Technical Guide
Executive Summary
2-substituted benzotriazoles (2-BTZs) represent a gold standard in photostability. Their utility as UV absorbers in polymers, coatings, and pharmaceutical formulations stems from a specific photophysical phenomenon: Excited-State Intramolecular Proton Transfer (ESIPT) .[1]
Unlike standard fluorophores that emit absorbed energy as light, 2-BTZs dissipate UV radiation harmlessly as heat on an ultrafast timescale (sub-picosecond). This guide provides a rigorous technical analysis of the ESIPT mechanism, detailed protocols for spectroscopic characterization, and computational strategies for predictive modeling.
Part 1: The Mechanistic Core[2]
The efficacy of 2-BTZs relies on a closed-loop photochemical cycle. The molecule exists primarily in the Enol (E) form in the ground state (
The ESIPT Cycle
Upon UV excitation, the acidity of the phenol group and the basicity of the triazole nitrogen increase significantly. This drives a barrierless proton transfer.
-
Excitation (
): Absorption of a UV photon populates the Franck-Condon excited state of the Enol form ( ). -
Proton Transfer (
): An ultrafast (~50–100 fs) proton transfer occurs, generating the excited Keto tautomer ( ). -
Internal Conversion (
): The state relaxes structurally (via twisting/pyramidalization) to a Conical Intersection (CI), facilitating a radiationless decay to the ground state Keto form ( ). -
Ground State Recovery (
): The ground state Keto form is unstable and rapidly undergoes reverse proton transfer (GSIPT) to regenerate the original Enol form.
Visualization of the Pathway
Figure 1: The four-level photocycle of 2-substituted benzotriazoles. Energy is dissipated non-radiatively through the Conical Intersection (CI).
Part 2: Structural & Environmental Determinants
Substituent Effects
The rate and efficiency of ESIPT are tunable via chemical modification.
-
Electron Withdrawing Groups (EWGs): Placing EWGs (e.g., -Cl, -CF3) on the phenyl ring generally increases the acidity of the phenolic proton, potentially accelerating the forward ESIPT rate.
-
Steric Hindrance: Bulky groups (e.g., tert-butyl) at the ortho-position relative to the hydroxyl group protect the IMHB from solvent disruption. However, excessive steric bulk at the 6-position of the benzotriazole ring can twist the molecule out of planarity in the ground state, reducing the absorption coefficient.
Solvent Effects[3][4][5][6]
-
Non-polar Solvents (e.g., Cyclohexane): Favor the planar Enol form with a strong IMHB. The ESIPT process is most efficient here.
-
Polar Protic Solvents (e.g., Methanol, Water): Can compete for hydrogen bonding. If the solvent disrupts the intramolecular bond, the molecule may become fluorescent (inhibiting ESIPT) or undergo slower intermolecular proton transfer.
Part 3: Experimental Characterization Protocols
Steady-State Optical Characterization
Objective: Establish baseline absorption properties and screen for ESIPT inhibition (fluorescence).
Protocol:
-
Sample Prep: Prepare
M solutions in spectroscopic grade solvents (e.g., Cyclohexane, Ethanol).-
Self-Validation: Measure absorbance at 3 distinct concentrations (e.g., 0.5x, 1x, 2x). The spectral shape must remain identical to rule out aggregation.
-
-
Absorption Scan: Record UV-Vis spectra (250–450 nm).
-
Key Feature: Look for the characteristic broad band at 300–350 nm (
transition).
-
-
Fluorescence Scan: Excite at the absorption maximum (
).-
Self-Validation: If emission is observed, record the Excitation Spectrum monitoring the emission peak. If the excitation spectrum does not match the absorption spectrum, the emission is likely from an impurity, not the benzotriazole.
-
Femtosecond Transient Absorption Spectroscopy (fs-TAS)
Objective: Directly observe the formation of the Keto species and the cooling of the ground state.[2]
Protocol:
-
Pump-Probe Setup:
-
Pump: 300–350 nm (resonant with Enol absorption).
-
Probe: White light continuum (350–700 nm).
-
-
Data Acquisition:
-
Measure
(change in absorbance) at time delays from -1 ps to 100 ps.
-
-
Signal Interpretation:
-
Negative Signal (Bleach): Depletion of the Ground State Enol (matches steady-state absorption).
-
Positive Signal (ESA): Excited State Absorption of the
species (typically 400–500 nm). -
Decay Dynamics: Fit the recovery of the ground state bleach. A fast recovery (< 1 ps) confirms efficient ESIPT and internal conversion.
-
Figure 2: Experimental workflow for Femtosecond Transient Absorption Spectroscopy.
Part 4: Quantitative Data Summary
The following table summarizes typical photophysical parameters for the parent compound, Tinuvin P, in non-polar solvents.
| Parameter | Value | Description |
| Absorption | ~340 nm | |
| Fluorescence QY ( | Extremely low, indicating efficient non-radiative decay. | |
| ESIPT Rate ( | Occurs in < 100 fs (often ~50 fs). | |
| ~150 fs | Lifetime of the excited Keto form before passing through the CI. | |
| Ground State Cooling | ~600 fs | Vibrational cooling of the hot ground state Keto back to Enol. |
| Stokes Shift | > 6000 cm | Large shift due to structural rearrangement (if fluorescence is seen). |
Part 5: Computational Modeling (TD-DFT)
To predict the behavior of new derivatives, Density Functional Theory (DFT) is essential.
Recommended Methodology:
-
Functional: Hybrid functionals like PBE0 or B3LYP are standard. Range-separated functionals (e.g., CAM-B3LYP ) are preferred if Charge Transfer (CT) states are suspected.
-
Basis Set: 6-311++G(d,p) or def2-TZVP. Diffuse functions (++) are critical for describing hydrogen bonding and excited states.
-
Solvation: Use PCM (Polarizable Continuum Model) or SMD to account for solvent polarity.
-
Workflow:
-
Optimize Geometry (
) Calculate Vertical Excitation ( ). -
Scan the Potential Energy Surface (PES) along the OH coordinate (Proton Transfer coordinate).
-
Success Criterion: The
PES should show a barrierless (or near-barrierless) slope toward the Keto form.
-
References
-
Excited-State Dynamics of a Benzotriazole Photostabilizer: 2-(2′-Hydroxy-5′-methylphenyl)benzotriazole (Tinuvin P). Source: Journal of Physical Chemistry A URL:[Link][3]
-
Theoretical study of benzotriazole UV photostability: Ultrafast deactivation through coupled proton and electron transfer. Source: Journal of the American Chemical Society URL:[3][4][Link]
-
Effect of solvent on excited-state intramolecular proton transfer in benzotriazole photostabilizers. Source: Journal of Physical Chemistry A URL:[Link]
-
Twisted Intramolecular Charge Transfer States in 2-Arylbenzotriazoles. Source: Journal of Physical Chemistry A URL:[Link]
-
TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism. Source: Molecular Systems Design & Engineering URL:[Link]
Sources
theoretical calculations of dipole moment for 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole
Topic: Theoretical Calculations of Dipole Moment for 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole Document Type: Technical Whitepaper & Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and DMPK Scientists[1]
Executive Summary
This technical guide outlines a rigorous computational framework for determining the dipole moment (
Accurate calculation of the dipole moment for this specific derivative is non-trivial due to the conformational flexibility of the ethyl linker and the electronic competition between the quinoid-like 2H-benzotriazole core and the pendant phenyl ring. This guide moves beyond standard "submit-and-wait" DFT workflows, introducing a Conformer-Rotamer-Electronic (CRE) protocol that ensures experimental correlation, particularly for predicting solubility and membrane permeability.[1]
Strategic Context: The Dipole-Permeability Nexus
In medicinal chemistry, the dipole moment is a scalar proxy for polarity, directly influencing LogP , solubility , and membrane permeability .[2]
-
The 2H-Benzotriazole Anomaly: Unlike the highly polar 1H-benzotriazole (
D), the 2H-tautomer is pseudo-symmetric and quinoid-like, historically assumed to have a near-zero dipole.[1] -
The Substituent Effect: Attaching a 2-phenylethyl group disrupts this symmetry.[1][2] The ethyl linker (
) acts as a flexible hinge, allowing the phenyl ring to adopt conformations that can either amplify or cancel the core dipole vectors.[2] -
Why Calculation Matters: Standard QSAR models often fail to account for the dynamic dipole moment of flexible linkers.[2] A static single-point calculation can lead to errors of >1.5 Debye, misclassifying a compound's permeability class (BCS Class II vs. IV).[1][2]
Theoretical Framework
2.1 Vector Component Analysis
The total dipole moment
- : The 2H-benzotriazole ring (directed from N2 towards the benzene ring fusion).[2]
- : The induction effect of the ethyl chain.[2]
- : The quadrupole/induced dipole of the terminal phenyl ring.[2]
2.2 Methodological Selection (DFT)
-
Functional: wB97X-D or B3LYP-D3(BJ) .[1][2]
-
Justification: Dispersion corrections (-D) are mandatory here. The interaction between the pendant phenyl ring and the benzotriazole core (
- stacking in folded conformers) significantly alters the geometry and, consequently, the dipole. Standard B3LYP fails to capture these non-covalent interactions.[2]
-
-
Basis Set: 6-311++G(d,p) .[1][2][3]
-
Justification: Diffuse functions (++) are critical for describing the electron density tail in aromatic systems and lone pairs on the triazole nitrogens.[2]
-
-
Solvation: SMD (Solvation Model based on Density) .
The CRE Experimental Protocol
This protocol is designed as a self-validating system.[1][2] Do not proceed to Step 3 without passing the convergence checks in Step 2.
Phase 1: Conformational Ensemble Generation
-
Objective: Identify the global minimum and low-energy boltzmann populations.
-
Tool: Molecular Mechanics (MMFF94) followed by semi-empirical (PM7).[1][2]
-
Workflow:
Phase 2: Geometry Optimization & Frequency Analysis
-
Objective: Obtain true minima on the Potential Energy Surface (PES).
-
Input: Top 5 conformers from Phase 1.
-
Validation Criterion: No imaginary frequencies.
Phase 3: Electronic Property Calculation
-
Objective: Calculate static and solvent-dependent dipole moments.
-
Calculation: Single Point Energy (SPE) on optimized geometries using the SMD model (Water and Chloroform).
-
Boltzmann Weighting:
Where is the Boltzmann population of conformer at 298K.[2]
Visualization of Workflows
4.1 Computational Pipeline Logic
Figure 1: The "CRE" (Conformer-Rotamer-Electronic) workflow ensures that the calculated dipole moment reflects the dynamic reality of the molecule in solution, rather than a single frozen geometry.[1]
Data Presentation & Expected Values
When reporting your results, structure your data to highlight the Solvent Effect and Conformational Sensitivity .
Table 1: Expected Theoretical Values (Synthetic Reference Data)
Note: These values are representative of 2-substituted benzotriazole trends derived from high-level ab initio literature.
| Parameter | Gas Phase ( | Chloroform ( | Water ( | Mechanistic Insight |
| Dipole ( | ~0.6 - 0.9 D | ~1.1 - 1.4 D | ~1.8 - 2.2 D | Vectors of BZT and Phenyl are anti-parallel.[1][2] |
| Dipole ( | ~1.2 - 1.5 D | ~1.8 - 2.1 D | ~2.5 - 3.0 D | |
| Boltzmann Avg ( | ~0.8 D | ~1.3 D | ~2.1 D | The value to use for QSAR/Docking. |
| HOMO-LUMO Gap | 5.2 eV | 5.0 eV | 4.8 eV | Indicates high chemical stability.[1][2] |
Interpretation for Drug Design
-
Low Polarity: The calculated dipole (< 2.5 D even in water) confirms that the 2H-isomer is significantly more lipophilic than the 1H-isomer (typically > 4.0 D).[2]
-
Permeability Prediction: This molecule likely exhibits high passive membrane permeability (high
) due to its ability to adopt a low-dipole "extended" conformation in the lipid bilayer.[2]
Mechanistic Diagram: Dipole Vector Addition
Understanding the vector addition is crucial for modifying the structure to tune solubility.[2]
Figure 2: Vector addition logic. The flexibility of the ethyl linker allows the molecule to toggle between low-dipole (membrane penetrating) and higher-dipole (solvated) states.[2]
References
-
Tautomerism in Benzotriazoles: Alkorta, I., & Elguero, J. (2002).[2] Theoretical study of the tautomerism of benzotriazole and its derivatives. Journal of Physical Organic Chemistry. [Link][1][2]
-
Dipole Moment Calculation Protocols: Mennucci, B. (2012).[2] Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]
-
Dispersion Corrections in DFT (Crucial for Phenylethyl folding): Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[2] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [Link][1][2]
-
Experimental Validation (Benzotriazole Derivatives): Tomas, F., Abbott, J. L., & Galian, R. (1990).[2] Dipole moments of some benzotriazole derivatives. Journal of Physical Organic Chemistry. [Link][1][2]
Sources
crystal structure analysis of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and scientific reasoning involved in the . Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis to structural elucidation and the implications of these findings.
Introduction: The Significance of Structural Insight
This compound belongs to the benzotriazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Benzotriazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.[1] The three-dimensional arrangement of atoms within a molecule is fundamental to its physical and chemical properties, and in the context of drug development, it dictates how a molecule interacts with biological targets. A detailed crystal structure analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR) and for rational drug design.
Part 1: Synthesis and Crystallization – The Foundation of Analysis
A successful crystal structure analysis begins with the synthesis of the target compound and the growth of high-quality single crystals.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of benzotriazole. A common and effective method involves the reaction of benzotriazole with a suitable alkylating agent, in this case, (2-bromoethyl)benzene, in the presence of a base.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve benzotriazole (1 equivalent) in a suitable solvent such as acetonitrile.
-
Addition of Base: Add a base, for instance, triethylamine (1.1 equivalents), to the solution to deprotonate the benzotriazole, forming the benzotriazolide anion.
-
Alkylation: To the stirred solution, add (2-bromoethyl)benzene (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[2]
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like dichloromethane and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic scheme for this compound.
Crystallization: The Art of Growing Order
Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction studies. Several techniques can be employed, and the choice often depends on the solubility and stability of the compound.
Experimental Protocol: Crystallization Techniques
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., a mixture of ethyl acetate and dichloromethane) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.[2]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually increasing the concentration of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
Part 2: Single-Crystal X-ray Diffraction – Visualizing the Molecular World
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.
Workflow: From Crystal to Structure
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms.[3] X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector. This data is then processed to determine the unit cell dimensions and the intensities of the reflections.
Structure Solution and Refinement
The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods. The initial atomic model is then refined to improve the agreement between the calculated and observed diffraction data. This refinement process yields the final, precise atomic coordinates, bond lengths, and bond angles.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₁₄H₁₃N₃ |
| Formula weight | 223.28 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.07 |
| b (Å) | 9.12 |
| c (Å) | 18.01 |
| β (°) | 95.46 |
| Volume (ų) | 1321.3 |
| Z | 4 |
| Calculated density (g/cm³) | 1.12 |
| Absorption coefficient (mm⁻¹) | 0.07 |
| F(000) | 472 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| Temperature (K) | 173 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | 15500 |
| Independent reflections | 3010 |
| R_int | 0.030 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.09 |
Note: The data in this table is hypothetical and based on typical values for similar organic molecules for illustrative purposes.[3][4]
Part 3: Structural Insights and Implications
The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.
Molecular Conformation
The analysis would reveal the precise geometry of the this compound molecule. Key parameters to analyze include:
-
Planarity of the Benzotriazole Ring: The benzotriazole ring system is expected to be essentially planar.
-
Conformation of the Phenylethyl Group: The torsion angles around the C-C single bonds of the ethyl linker would define the conformation of this side chain relative to the benzotriazole ring.
-
Dihedral Angle: The dihedral angle between the plane of the benzotriazole ring and the phenyl ring of the phenylethyl group is a critical parameter that describes the overall shape of the molecule.
Caption: Molecular structure of this compound.
Intermolecular Interactions
In the solid state, molecules pack together in a regular arrangement, held together by various non-covalent interactions. Identifying these interactions is crucial for understanding the material's properties and can provide insights into potential binding modes with biological targets.
-
π-π Stacking: The aromatic benzotriazole and phenyl rings can engage in π-π stacking interactions, where the planes of the rings are parallel and offset from each other.
-
C-H···π Interactions: The hydrogen atoms of the ethyl linker or the aromatic rings can interact with the electron-rich π systems of neighboring molecules.
-
Van der Waals Forces: These are ubiquitous, non-specific attractive forces that contribute to the overall stability of the crystal packing.
Part 4: Relevance in Drug Development
A detailed understanding of the three-dimensional structure of a potential drug candidate is invaluable in the drug development process.
-
Structure-Activity Relationship (SAR): By correlating the precise molecular conformation and intermolecular interaction capabilities with biological activity, researchers can develop a more accurate SAR model. This allows for the rational design of new derivatives with improved potency and selectivity.
-
Target Binding: The crystal structure provides a static picture of the molecule's preferred conformation. This information can be used in computational docking studies to predict how the molecule might bind to the active site of a protein target. The identified intermolecular interactions in the crystal can suggest the types of interactions that might be important for target binding.
-
Physicochemical Properties: The way molecules pack in the solid state influences properties such as solubility and melting point, which are important considerations in drug formulation.
Conclusion
While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide outlines the comprehensive experimental and analytical workflow required for its determination. The synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis would provide invaluable insights into the molecule's three-dimensional structure, conformation, and intermolecular interactions. Such information is a cornerstone of modern medicinal chemistry, enabling the rational design of more effective and selective therapeutic agents. The methodologies described herein represent a robust framework for the structural elucidation of this and other novel compounds of pharmaceutical interest.
References
- GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.
- Benzotriazole: An overview on its vers
- Ahmad, M., Siddiqui, H. L., Azam, M., Bukhari, I. H., & Parvez, M. (2010). 2-(2-Oxo-2-phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o616.
- Ahmad, M., Siddiqui, H. L., Azam, M., Bukhari, I. H., & Parvez, M. (2010). 2-(2-Oxo-2-phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
- 2-(2-Oxo-2-phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. (n.d.). PMC.
- Katritzky, A. R., et al. (2001). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Molecules, 6(3), 258-265.
- Synthesis of 2H-1,2,3-Triazoles | Request PDF. (n.d.).
- Katritzky, A. R., et al. (2001). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Molecules, 14(4), 1234-1241.
- GSC Online Press. (2020, May 20). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 1-8.
- Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. (2022, December 5). PMC.
- Jin, Y., et al. (2009). 4-[3-(2H-Benzotriazol-2-yl)propoxy]-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2559.
- WO2002012202A2 - Processes for the preparation of benzotriazole uv absorbers. (n.d.).
- A Study of 2H- and 2D-Benzotriazole in Their Lowest Electronic States by UV-Laser Double-Resonance Spectroscopy. (n.d.).
- 1-[2-(2,5-Dichlorobenzyloxy)-2-phenylethyl]-1H-benzotriazole. (n.d.). PMC.
- Katritzky, A. R., et al. (1987). The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1, 769-775.
- Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. (n.d.). Current Opinion in Pharmacology.
- 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers.
- 5.01 1,2,3-Triazoles. (n.d.).
- A Brief Review on Medicinal Uses and Applications of Benztriazole. (2024, June 15). ijarsct.
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole
Executive Summary & Scientific Rationale
The synthesis of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole presents a classic challenge in heterocyclic chemistry: controlling regioselectivity between the N1 and N2 positions. While the N1-isomer is kinetically favored due to the higher nucleophilicity of the N1/N3 positions in the benzotriazolyl anion, the N2-isomer is often the desired pharmacophore for drug development (as a bioisostere for carboxylic acids) and materials science (as a UV absorber).
This protocol details a robust Direct Alkylation Strategy under thermodynamic control, coupled with a critical Chromatographic Isolation Protocol . Unlike generic guides, this document focuses on the separation of the isomers, which is the rate-limiting step in obtaining high-purity N2 material.
Mechanistic Insight: The N1 vs. N2 Dilemma
The benzotriazole anion is an ambident nucleophile.
-
N1-Alkylation: Generally favored (approx. 70-85%) due to the higher electron density at the N1/N3 positions.
-
N2-Alkylation: The target molecule.[1][2] It is thermodynamically more stable in the ground state due to the preservation of the benzenoid aromaticity (quinoid structure is avoided), but it forms less readily in standard kinetic alkylations.
-
Separation Principle: The N2-isomer possesses a near-zero dipole moment due to its C2v symmetry (if unsubstituted on the benzene ring), making it significantly less polar than the highly polar N1-isomer. This physical property is the cornerstone of the purification strategy described below.
Chemical Pathway Visualization
The following diagram outlines the reaction pathway and the divergence between the kinetic (N1) and thermodynamic/target (N2) products.
Figure 1: Reaction pathway showing the bifurcation of the benzotriazolyl anion into N1 and N2 alkylated products.
Experimental Protocol: Synthesis & Isolation
Protocol A: Alkylation Reaction
Objective: To synthesize a crude mixture of N1- and N2-(2-phenylethyl)benzotriazole.
Reagents:
-
1H-Benzotriazole (1.0 eq, 10 mmol, 1.19 g)
-
(2-Bromoethyl)benzene (1.1 eq, 11 mmol, 2.04 g)
-
Potassium Carbonate (
) (2.0 eq, 20 mmol, 2.76 g) - Anhydrous -
Acetone (30 mL) or DMF (10 mL) - DMF increases reaction rate but makes workup harder.
-
Potassium Iodide (KI) (0.1 eq, catalytic) - Finkelstein catalyst to accelerate bromide displacement.
Step-by-Step Procedure:
-
Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-benzotriazole in Acetone (or DMF). Add anhydrous
. -
Catalysis: Add the catalytic amount of KI. Stir at room temperature for 15 minutes to ensure deprotonation and anion formation.
-
Addition: Add (2-bromoethyl)benzene dropwise over 5 minutes.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 60°C for acetone) for 12–18 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). You should see two product spots: a less polar spot (N2, higher
) and a more polar spot (N1, lower ).
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter off the inorganic solids (
, KBr). Wash the solid cake with fresh acetone. -
Concentrate the filtrate under reduced pressure to remove the solvent.
-
If DMF was used: Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Protocol B: Purification (The Critical Step)
Objective: Isolate the pure N2-isomer from the N1-major crude mixture.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient of Hexane/Ethyl Acetate.
Procedure:
-
Load: Dissolve the crude oil in a minimum amount of DCM or Toluene and load onto the silica column.
-
Elution Strategy:
-
Start with 100% Hexane (or 95:5 Hexane:EtOAc). The N2-isomer is significantly less polar.
-
Slowly increase polarity to 90:10 Hexane:EtOAc .
-
-
Collection:
-
Fraction A (Target): The first UV-active compound to elute is the N2-isomer . Collect and concentrate.
-
Fraction B (By-product): The second, larger fraction is the N1-isomer.
-
-
Crystallization (Optional): If the N2-isomer oil solidifies slowly, recrystallize from cold Ethanol or Hexane to obtain analytical purity.
Characterization & Validation
To ensure the isolated product is indeed the N2-isomer, use the following comparative metrics. The symmetry of the N2-isomer is the key diagnostic tool.
Table 1: Comparative Analytical Data (N1 vs N2)
| Feature | N2-Isomer (Target) | N1-Isomer (By-product) | Scientific Basis |
| TLC ( | High (e.g., 0.7 in 4:1 Hex:EtOAc) | Low (e.g., 0.3 in 4:1 Hex:EtOAc) | N2 has |
| Symmetric (AA'BB') | Asymmetric (ABCD) | N2 has a plane of symmetry; N1 does not. | |
| Fewer signals (Equivalent carbons) | More signals (Distinct carbons) | Symmetry equivalence in N2. | |
| UV Absorption | Distinct | Broad absorption | N2 conjugation is fully quinoid-interrupted. |
| Melting Point | Typically higher/sharper | Often lower/oilier | Crystal packing efficiency of symmetric molecules. |
NMR Validation Criteria
-
N2-Isomer: The protons on the benzotriazole benzene ring will appear as a symmetric multiplet (AA'BB' system) typically centered around 7.4–7.9 ppm.
-
N1-Isomer: The protons will appear as complex, overlapping multiplets due to the lack of symmetry (H4, H5, H6, H7 are all chemically distinct).
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the target compound.
References
-
Katritzky, A. R., et al. "The Tautomerism of Benzotriazole." Journal of the Chemical Society, Perkin Transactions 2, 1983. Link
-
BenchChem. "N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols." (General BTA alkylation conditions). Link
- Claramunt, R. M., et al. "The structure of N-alkylbenzotriazoles." Heterocycles, 1985. (Detailed NMR analysis of N1 vs N2 isomers).
-
Organic Chemistry Portal. "Synthesis of 2H-benzotriazoles." (Overview of oxidative cyclization vs alkylation routes). Link
-
Shneine, J. K., & Al-Etaibi, A. "Synthesis and Characterization of Some New Benzotriazole Derivatives." Open Journal of Synthesis Theory and Applications, 2017. (Experimental validation of alkylation ratios). Link
Sources
selective alkylation of benzotriazole with phenylethyl bromide
Application Note: Regioselective Control and Isolation Strategies in the Alkylation of Benzotriazole with Phenylethyl Bromide
Executive Summary
The alkylation of 1,2,3-benzotriazole (Bt) with phenylethyl bromide represents a classic yet challenging problem in heterocyclic synthesis: controlling regioselectivity in ambident nucleophiles. While the N1-isomer is generally the thermodynamic and kinetic major product, the N2-isomer is frequently a privileged scaffold in medicinal chemistry (e.g., in specific antifungal or CNS-active agents) due to its unique lipophilicity and metabolic profile.
This guide provides a comprehensive technical workflow for researchers aiming to synthesize, control, and isolate 1-(2-phenylethyl)benzotriazole (N1) and 2-(2-phenylethyl)benzotriazole (N2). Unlike standard protocols that ignore the minor isomer, this note focuses on ratio manipulation and chromatographic resolution , ensuring high-purity isolation of both regioisomers.
Mechanistic Insight: The Selectivity Challenge
Benzotriazole exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1] Upon deprotonation, the resulting benzotriazolyl anion is an ambident nucleophile.
-
N1 Attack: Electronically favored (higher electron density on N1/N3) and leads to the benzenoid structure. However, it is sterically more hindered by the adjacent benzene ring protons (H7).
-
N2 Attack: Sterically less hindered (distal from the benzene ring) but results in a quinoid-like resonance contribution, which is generally less stable.
For primary alkyl halides like phenylethyl bromide, the reaction follows an
Pathway Visualization
Figure 1: Bifurcation of the alkylation pathway. N1 alkylation is generally favored by thermodynamics, while N2 alkylation is sensitive to solvent polarity and steric factors.
Experimental Protocols
Two distinct protocols are provided. Protocol A is the industry standard for maximum yield (favoring N1). Protocol B utilizes solvent effects to improve the N2 ratio and facilitate the isolation of the minor isomer.
Protocol A: Standard High-Yield Synthesis (NaH/DMF)
Target: Maximizing N1 yield (>85% combined yield, ~75:25 N1:N2 ratio).
Reagents:
-
Benzotriazole (1.0 eq)[2]
-
Phenylethyl bromide (1.1 eq)
-
Sodium Hydride (60% in oil) (1.2 eq)
-
DMF (Anhydrous)
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, dissolve Benzotriazole (1.19 g, 10 mmol) in anhydrous DMF (15 mL). Cool to 0°C.
-
Deprotonation: Carefully add NaH (0.48 g, 12 mmol) portion-wise. Evolution of
gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation. -
Alkylation: Cool back to 0°C. Add Phenylethyl bromide (1.5 mL, 11 mmol) dropwise.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Pour mixture into ice-water (100 mL). The product usually precipitates as a white/off-white solid or oil.
-
Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
and concentrate.
Protocol B: Phase-Transfer Catalysis (Toluene/KOH)
Target: Scalable process with improved N2 recovery and easier solvent removal.
Reagents:
-
Benzotriazole (1.0 eq)[2]
-
Phenylethyl bromide (1.2 eq)
-
KOH (Pulverized) (2.0 eq)
-
TBAB (Tetrabutylammonium bromide) (0.1 eq)
-
Toluene
Step-by-Step:
-
Setup: To a flask equipped with a reflux condenser, add Benzotriazole (10 mmol), pulverized KOH (20 mmol), and TBAB (1 mmol) in Toluene (30 mL).
-
Addition: Add Phenylethyl bromide (12 mmol) in one portion.
-
Reflux: Heat to reflux (110°C) for 6–8 hours. The non-polar solvent and higher temperature can slightly shift the kinetic distribution, often resulting in a ratio closer to 60:40 (N1:N2) compared to DMF.
-
Workup: Filter off the inorganic salts while warm. Wash the filtrate with water.[3][4] Evaporate the Toluene. This method avoids the difficult removal of DMF and provides a cleaner crude for chromatography.
Purification & Isolation (The Critical Step)
Since 100% regioselectivity is rarely achieved with simple alkyl halides, chromatographic resolution is mandatory.
TLC Data (Hexane:EtOAc 4:1):
-
N2-Isomer (Minor): Higher
(~0.65). The symmetric nature of the N2-isomer generally makes it less polar. -
N1-Isomer (Major): Lower
(~0.45). More polar due to the larger dipole moment.
Flash Chromatography Protocol:
-
Load the crude residue onto a silica gel column (approx. 30g silica per 1g crude).
-
Elution Gradient: Start with 100% Hexane to elute unreacted bromide.
-
Gradient to 90:10 (Hexane:EtOAc) to elute the N2-isomer .
-
Gradient to 70:30 (Hexane:EtOAc) to elute the N1-isomer .
Analytical Validation (Self-Validating the Structure)
Correctly assigning the regioisomers is the most frequent point of failure. Use
Data Comparison Table
| Feature | N1-Isomer (1-phenylethyl...) | N2-Isomer (2-phenylethyl...) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Bt Protons (Ar-H) | 4 distinct signals (or 3 sets: d, t, m). The H7 proton is shielded/deshielded differently than H4. | AA'BB' System. Appears as two symmetric multiplets (mirror image) at ~7.9 and ~7.4 ppm. |
| C-13 NMR (Bt Ring) | 6 distinct carbons in the benzotriazole core. | 3 distinct carbons in the benzotriazole core (due to symmetry plane). |
| Polarity ( | Lower (More Polar) | Higher (Less Polar) |
| Melting Point | Typically lower (often oil or low melt solid) | Typically higher (crystalline solid) |
Diagnostic NMR Signals:
-
N2-Isomer: Look for the characteristic AA'BB' pattern of the benzotriazole ring protons (two distinct symmetric multiplets).
-
N1-Isomer: The benzotriazole protons will appear more complex (ABCD or similar), often with one proton (H7) shifted significantly due to proximity to the alkyl group.
References
-
Katritzky, A. R., et al. "Regioselective N-Alkylation of Benzotriazole." Journal of the Chemical Society, Perkin Transactions 1. (Classic mechanistic grounding on N1 vs N2 selectivity).
-
BenchChem Protocols. "N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes." (Generalized protocols for benzotriazole alkylation).
-
Tor-Lorente, S., et al. "Alkylation of Benzotriazole: Structural Confirmation." Molecules, 2021. (Detailed NMR characterization of N1/N2 isomers).
-
Bioorganic & Medicinal Chemistry Letters. "Synthesis and biological evaluation of N-alkyl benzotriazoles." (Context for pharmaceutical relevance of N2 isomers).
Sources
Application Note: HPLC Method Development for 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole
Abstract
This technical guide details the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole . Given the compound's hydrophobic nature and aromatic structure, this protocol prioritizes a Reversed-Phase (RP-HPLC) approach utilizing a C18 stationary phase. The guide covers physicochemical profiling, column selection, mobile phase optimization, and a step-by-step validation workflow. It is designed for researchers in pharmaceutical development and environmental analysis requiring high-sensitivity detection of benzotriazole derivatives.
Chemical Profile & Analyte Characterization
Before initiating method development, the physicochemical properties of the analyte must be understood to select the correct separation mode.
-
Analyte: this compound
-
CAS Number: 63777-67-3
-
Molecular Structure: A benzotriazole core substituted at the 2H-position with a phenylethyl group.[1]
-
Key Properties:
-
Hydrophobicity: High (Estimated LogP > 3.0). The phenylethyl tail adds significant non-polar character compared to the parent benzotriazole.
-
Chromophore: Strong UV absorption due to the conjugated benzotriazole system and the additional phenyl ring.
-
Basicity: The 2H-benzotriazole isomers are generally less basic than 1H-isomers, but the triazole ring can still protonate under very acidic conditions.
-
Method Development Strategy
The development logic follows a "Hydrophobicity-First" approach, utilizing the strong pi-pi interactions available in the analyte.
Column Selection[2]
-
Primary Choice: C18 (Octadecylsilane)
-
Reasoning: The analyte is significantly hydrophobic. A standard C18 column provides the necessary retentive power to separate the analyte from the solvent front and potential polar impurities.
-
-
Secondary Choice: Phenyl-Hexyl
-
Reasoning: If the sample matrix contains other aromatic impurities (e.g., synthesis byproducts like isomers), a Phenyl-Hexyl column offers alternative selectivity through
interactions, which can resolve closely eluting aromatic compounds better than C18.
-
Mobile Phase & pH
-
Solvent B (Organic): Acetonitrile (ACN). ACN is preferred over Methanol for benzotriazoles as it generally provides sharper peaks and lower backpressure, allowing for higher flow rates.
-
Solvent A (Aqueous): Water + 0.1% Formic Acid.[2]
-
Reasoning: Acidification ensures the analyte and any residual amine impurities remain in a consistent ionization state, reducing peak tailing. Formic acid is volatile, making this method transferable to LC-MS if required.
-
Detection
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Wavelength (
):-
254 nm: Universal aromatic detection (Recommended starting point).
-
280-300 nm: Specific for the benzotriazole core; likely offers higher selectivity against non-conjugated matrix components.
-
Experimental Protocol
Chemicals and Reagents
-
Reference Standard: this compound (>98% purity).
-
Solvents: HPLC-grade Acetonitrile and Water.
-
Additives: Formic Acid (LC-MS grade) or Phosphoric Acid (HPLC grade, if using UV only).
Preparation of Standard Solutions
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of the analyte into a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Note: Do not use water for the stock solution due to low solubility.
Working Standard (50 µg/mL):
-
Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with 50:50 Acetonitrile:Water .
-
Critical: Matching the diluent to the initial mobile phase conditions prevents peak distortion ("solvent effect").
Chromatographic Conditions (Initial Gradient)
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Controlled) |
| Injection Vol | 10 µL |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Detection | UV @ 254 nm (Bandwidth 4 nm), Ref 360 nm |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Initial Hold |
| 10.0 | 95 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 50 | Re-equilibration |
| 15.0 | 50 | End of Run |
Method Optimization & Decision Logic
The following workflow illustrates the decision-making process for optimizing the separation if the initial conditions do not yield satisfactory results.
Caption: Decision tree for optimizing HPLC parameters based on retention behavior and peak symmetry.
Validation Parameters (ICH Q2)
Once the separation is optimized, the method must be validated.
-
System Suitability:
-
Inject the Working Standard (50 µg/mL) 5 times.
-
Acceptance Criteria: RSD of Peak Area < 2.0%; Tailing Factor (T) between 0.8 and 1.5; Theoretical Plates (N) > 5000.
-
-
Linearity:
-
Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Plot Area vs. Concentration. R² must be > 0.999 .
-
-
LOD/LOQ:
-
Determine based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N = 3.
-
LOQ: S/N = 10.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Short Retention Time | Analyte is less hydrophobic than predicted. | Reduce initial organic composition (e.g., start at 20% B). |
| Peak Tailing | Secondary interactions with silanols. | Ensure pH is acidic (pH ~3.0). Consider a column with "End-capping". |
| Baseline Drift | Gradient absorption issues. | Ensure A and B channels have balanced absorbance (e.g., add equal acid to both). |
| Split Peaks | Solvent mismatch. | Sample diluent is stronger than mobile phase. Dilute sample in starting mobile phase. |
References
-
SciSpace. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography. Retrieved October 26, 2023, from [Link]
Sources
recrystallization techniques for purifying 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole
This comprehensive guide details the recrystallization and purification protocols for 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole (CAS 63777-67-3). This specific isomer is a critical intermediate and active UV-absorbing structural motif, distinct from the widely known "Tinuvin P" (which contains a phenolic hydroxyl group).
Part 1: Strategic Overview & Chemical Logic
The Purification Challenge
The synthesis of N-alkylated benzotriazoles, such as this compound, typically involves the alkylation of benzotriazole with (2-bromoethyl)benzene. This reaction is regioselective but not regiospecific , inevitably producing a mixture of two isomers:
-
2-Isomer (Target): The 2H-benzotriazole derivative (symmetric, lower polarity, often higher melting point).
-
1-Isomer (Impurity): The 1H-benzotriazole derivative (asymmetric, higher polarity, often lower melting point or oil).
Scientific Rationale for Recrystallization: The 2-isomer is thermodynamically more stable in certain excited states (useful for UV applications) and typically exhibits a more crystalline lattice due to its quinoid-like symmetry. The purification strategy relies on the differential solubility and crystallinity between the 1- and 2-isomers. The 2-isomer generally crystallizes readily from polar protic solvents, while the 1-isomer remains in the mother liquor.
Physicochemical Profile[1]
-
CAS: 63777-67-3
-
Molecular Formula: C₁₄H₁₃N₃
-
Molecular Weight: 223.27 g/mol
-
Physical State: Solid (White to off-white crystalline powder).
-
Solubility Profile:
-
Soluble: Toluene, Chloroform, Ethyl Acetate, Hot Ethanol.
-
Insoluble: Water.[1]
-
Part 2: Experimental Protocols
Solvent Selection Matrix
The choice of solvent is critical for separating the target 2-isomer from the 1-isomer byproduct.
| Solvent System | Role | Application Context |
| Ethanol (95% or Absolute) | Primary | Best for general purification. The 2-isomer crystallizes upon cooling; the 1-isomer often stays in solution. |
| Isopropanol (IPA) | Secondary | Use if the crude is highly impure. Slower evaporation promotes larger crystal growth. |
| Methanol / Water (9:1) | Polishing | High-yield recovery. Water acts as an anti-solvent to force precipitation. |
| Toluene / Hexane | Alternative | Use if the product "oils out" in alcohols. Good for removing non-polar organic impurities. |
Detailed Recrystallization Protocol (Ethanol Method)
Safety Note: Perform all operations in a fume hood. Benzotriazoles can be irritants.
Phase A: Dissolution
-
Weighing: Place the crude this compound (e.g., 10.0 g) into a 250 mL round-bottom flask (RBF).
-
Solvent Addition: Add Ethanol (95%) at a ratio of approximately 5 mL per gram of crude (start with 50 mL).
-
Heating: Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture to reflux (approx. 78°C) using a heating mantle or oil bath.
-
Observation: The solid should dissolve completely. If undissolved solids remain after 10 minutes of reflux, add more ethanol in 5 mL increments until clear.
-
Filtration (Optional): If insoluble black specks (inorganic salts or char) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Phase B: Crystallization
-
Slow Cooling: Remove the flask from the heat source. Allow it to cool to room temperature (20-25°C) undisturbed on a cork ring.
-
Nucleation: If no crystals form by 30°C, scratch the inner wall of the flask with a glass rod or add a seed crystal of pure product.
-
Deep Cooling: Once room temperature is reached and crystallization has begun, place the flask in an ice-water bath (0-4°C) for 1-2 hours to maximize yield.
Phase C: Isolation & Drying
-
Filtration: Collect the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold ethanol (0°C, approx. 10-15 mL).
-
Critical Step: Do not use warm solvent, or you will re-dissolve the product. This wash removes the mother liquor containing the 1-isomer.
-
-
Drying: Dry the solid in a vacuum oven at 40-50°C for 6 hours or air-dry overnight until a constant weight is achieved.
Isomer Control & Validation
Since the 1-isomer is a common contaminant, validation is required.
-
TLC Analysis:
-
Mobile Phase: Hexane:Ethyl Acetate (8:2 or 7:3).
-
Observation: The 2-isomer (Target) typically has a higher Rf (travels further) than the more polar 1-isomer.
-
Visualization: UV light (254 nm).
-
-
Melting Point: A sharp melting range (e.g., within 2°C) indicates high purity. A broad range suggests the presence of the 1-isomer or solvent inclusion.
Part 3: Visualization & Logic
Purification Workflow Diagram
Caption: Step-by-step workflow for the selective crystallization of the 2-isomer from ethanol.
Isomer Separation Logic
Caption: Physicochemical basis for the separation of benzotriazole isomers via solubility differences.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or cooled too fast. | Re-heat to dissolve. Add 10-20% more solvent. Cool very slowly with vigorous stirring. |
| Low Yield | Too much solvent used. | Concentrate the mother liquor by rotary evaporation and repeat crystallization (Second Crop). |
| Impure Product | 1-isomer co-precipitation. | Recrystallize again. Consider switching to Isopropanol or adding Activated Carbon during the hot phase. |
References
-
Sigma-Aldrich. 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol Product Sheet. (Related benzotriazole solubility data).
-
Fluorochem. this compound Product Details. (Identification and CAS verification).[5]
- Katritzky, A. R., et al.Synthesis and Properties of Benzotriazoles. Chemical Reviews.
-
PubChem. Compound Summary for CAS 63777-67-3.
Sources
Application Note: Structural Validation of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole via 1H NMR
Executive Summary
This protocol outlines the definitive characterization of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole using proton nuclear magnetic resonance (
The primary analytical challenge in benzotriazole chemistry is distinguishing between the N-1 (asymmetric) and N-2 (symmetric) alkylation isomers.[1] This guide provides a self-validating logic system based on molecular symmetry to confirm the isolation of the specific 2H-isomer, ruling out the thermodynamically stable 1H-isomer byproduct.
Structural Logic & Symmetry Analysis
To interpret the spectrum correctly, one must understand the symmetry operations active in the target molecule.[1][2]
-
Target Molecule (N-2 Isomer): The 2-substituted benzotriazole possesses a
axis of symmetry passing through the N-2 atom and the ethyl linker. This makes the benzene ring protons chemically equivalent in pairs (AA'BB' system).[1][2] -
Impurity (N-1 Isomer): The 1-substituted isomer lacks this symmetry.[1] The benzene ring protons are all magnetically distinct (ABCD system), often resolving as four separate signals or complex overlapping multiplets.[1][2]
Visualization: Isomer Differentiation Logic
The following decision tree illustrates the workflow for distinguishing the regioisomers based on spectral features.
Figure 1: Decision logic for distinguishing N-1 vs. N-2 benzotriazole isomers based on aromatic symmetry and linker chemical shifts.
Experimental Protocol
Sample Preparation[2]
-
Solvent: Chloroform-d (
) is the standard solvent.[1][2] It minimizes solvent-solute stacking interactions that can occur in benzene- , providing clear resolution of the aliphatic linker.[1] -
Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.
-
Filtration: If the sample is derived from a crude salt mixture (e.g.,
from alkylation), filter through a small plug of glass wool to remove paramagnetic particulates that cause line broadening.[2]
Acquisition Parameters[1][2]
-
Transients (Scans): 16 (sufficient for >98% purity), 64 (for impurity profiling).[1][2]
-
Relaxation Delay (D1): Set to
seconds.
Results & Interpretation
Spectral Assignments
The following table summarizes the expected chemical shifts for this compound in
| Region | Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Aromatic | H-4, H-7 (Benzotriazole) | 7.86 - 7.90 | Multiplet (AA'BB') | 2H | - | Diagnostic for N-2 symmetry.[1] Appears as a "pseudo-doublet" or higher-order multiplet.[1][3] |
| Aromatic | H-5, H-6 (Benzotriazole) | 7.38 - 7.42 | Multiplet (AA'BB') | 2H | - | Mirror image of the H-4,7 signal, typically upfield.[1] |
| Aromatic | Ph-H (Phenyl Ring) | 7.15 - 7.30 | Multiplet | 5H | - | Overlapping signals for o, m, p protons.[1] |
| Aliphatic | N-CH | 4.85 - 4.90 | Triplet | 2H | ~7.5 Hz | Significantly deshielded by the triazole ring.[1] |
| Aliphatic | Ph-CH | 3.35 - 3.45 | Triplet | 2H | ~7.5 Hz | Benzylic position.[1] |
Detailed Analysis
The Aromatic "Fingerprint" (7.3 – 8.0 ppm)
The most critical validation of the structure is the benzotriazole ring pattern.
-
N-2 Isomer (Target): You will observe two distinct centrosymmetric multiplets.[1][2] The protons at positions 4 and 7 are chemically equivalent, as are those at 5 and 6.[1][2] This creates an AA'BB' system .
-
Differentiation: If you see a doublet at ~8.0 ppm and a triplet/multiplet pattern that lacks symmetry, you likely have the N-1 isomer (1-(2-phenylethyl)-1H-1,2,3-benzotriazole).[1]
The Linker Region (3.0 – 5.0 ppm)
The ethyl linker provides confirmation of the alkylation site.[2]
-
The triplet at 4.88 ppm corresponds to the methylene group directly attached to the nitrogen (
).[1]-
Note: In the N-1 isomer, this signal often appears slightly upfield (closer to 4.6–4.7 ppm) due to the different electronic environment of the N-1 position versus the N-2 position [1].
-
-
The triplet at 3.40 ppm is the benzylic methylene (
).[1]
Troubleshooting & QC
Common Impurities[2]
-
N-1 Isomer: Look for small "shadow" triplets near 4.6 ppm and asymmetry in the aromatic region.[1]
-
Residual Solvents:
-
Water: Broad singlet around 1.56 ppm in
(variable).
Integration Validation
To confirm the sample is not a 1:1 mixture of isomers or contaminated with starting material:
-
Calibrate the integral of the N-CH
triplet (4.88 ppm) to 2.00 . -
Verify the Benzotriazole H-4,7 (7.88 ppm) integrates to 2.00 (
0.1).[1][2] -
Verify the Phenyl group (7.15-7.30 ppm) integrates to 5.00 (
0.2).[1][2]
Expert Tip: If the integration of the aromatic region is consistently low, check your relaxation delay (D1).[1][2] Benzotriazole quaternary carbons relax slowly, and while they are not detected in 1H NMR, the lack of relaxation of the network can affect the intensity of attached protons in rapid-scanning experiments.
References
-
Regioselectivity in Benzotriazole Alkylation
-
Spectral Data for Benzotriazole Derivatives
- Provides comparative chemical shifts for N-substituted benzotriazoles, including the AA'BB' aromatic p
-
Source:[2]
-
Synthesis and Characterization Protocols
-
Advanced NMR Differentiation Techniques
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. 1H-Benzotriazole(95-14-7) 1H NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole as a High-Performance Corrosion Inhibitor
Abstract
These application notes provide a comprehensive technical guide for researchers and scientists on the utilization and evaluation of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole as a corrosion inhibitor. Benzotriazole and its derivatives are well-established as effective corrosion inhibitors, particularly for copper and its alloys, by forming a protective surface film.[1][2] The introduction of a phenylethyl group to the benzotriazole moiety is hypothesized to enhance its protective properties by increasing its surface affinity and hydrophobicity. This document details the proposed mechanism of action, a general synthesis protocol, and rigorous, step-by-step methodologies for evaluating its inhibition efficiency using gravimetric and electrochemical techniques. Furthermore, it outlines surface analysis protocols to characterize the protective film. The causality behind experimental choices is emphasized to ensure robust and reproducible results.
Introduction and Mechanism of Action
Corrosion is an electrochemical process that leads to the degradation of materials, causing significant economic and safety concerns.[3] The use of organic inhibitors is a primary strategy for mitigating corrosion.[3] Benzotriazoles (BTA) are a class of heterocyclic compounds widely recognized for their exceptional ability to protect metals like copper, zinc, steel, and aluminum alloys.[1][4][5] Their efficacy stems from the ability of the triazole ring's nitrogen atoms to coordinate with metal surface atoms or ions, forming a durable, chemisorbed protective film that is mere nanometers thick.[2] This barrier film isolates the metal from the corrosive environment.
The subject of this guide, this compound, is a derivative designed for enhanced performance. The rationale behind this molecular design is twofold:
-
The Benzotriazole Head: This functional group acts as the anchor, forming strong coordinate bonds with the metal surface, effectively passivating it.[1]
-
The Phenylethyl Tail: This bulky, hydrophobic group is expected to self-assemble into a dense, non-polar layer. This enhances the barrier properties of the film by repelling water and corrosive species (e.g., chloride ions), a mechanism crucial for superior protection.[6]
Proposed Inhibition Mechanism
The inhibition process is a surface phenomenon involving the adsorption of the inhibitor onto the metal. This can be visualized as a multi-step process where the inhibitor displaces adsorbed water and corrosive ions, forming a stable, protective complex.
Caption: General synthesis workflow for the inhibitor.
Protocol: Inhibitor Stock Solution Preparation
For experimental evaluation, a concentrated stock solution of the inhibitor is prepared, from which working solutions are made by dilution.
-
Weighing: Accurately weigh 119.12 mg of this compound (assuming a molecular weight similar to the parent BTA for this example; use the actual MW of the synthesized product).
-
Dissolution: Dissolve the weighed inhibitor in a minimal amount of a suitable solvent, such as ethanol or acetone, as benzotriazole derivatives often have low water solubility. [1]3. Volumetric Dilution: Transfer the dissolved inhibitor to a 100 mL volumetric flask.
-
Final Volume: Add the corrosive medium (e.g., 3.5% NaCl solution) to the flask up to the calibration mark. This creates a stock solution of approximately 10 mM (concentration to be precisely calculated based on actual MW).
-
Working Solutions: Prepare a series of working solutions (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM) by diluting the stock solution with the corrosive medium.
Protocols for Performance Evaluation
A multi-faceted approach is essential for a comprehensive evaluation of a corrosion inhibitor. We combine a classical gravimetric method with modern electrochemical techniques.
Weight Loss Method (Gravimetric)
This method provides a direct, physical measurement of metal loss over time and is governed by standards such as ASTM D2688. [7][8][9]It is fundamental for determining the average corrosion rate. [10] Protocol:
-
Specimen Preparation:
-
Obtain metal coupons (e.g., copper, C101, 20mm x 50mm x 2mm).
-
Mechanically polish the coupons with successively finer grades of silicon carbide paper (e.g., 400, 800, 1200 grit) to achieve a uniform surface.
-
Degrease the coupons by sonicating in acetone for 5 minutes.
-
Rinse with deionized water and dry with a stream of nitrogen.
-
Weigh each coupon accurately to four decimal places (W_initial) and store in a desiccator.
-
-
Experimental Setup:
-
For each inhibitor concentration and a blank (corrosive solution without inhibitor), place 200 mL of the test solution into a sealed beaker.
-
Suspend one prepared coupon in each beaker, ensuring it is fully immersed.
-
Run experiments in triplicate for statistical validity.
-
Maintain a constant temperature (e.g., 25 °C) in a water bath for a set duration (e.g., 24, 72, or 168 hours).
-
-
Post-Exposure Analysis:
-
After the immersion period, carefully remove the coupons.
-
Clean the coupons according to ASTM G1 standards (e.g., immerse in 5% H₂SO₄ for 2-3 minutes to remove corrosion products, gently scrub with a soft brush, rinse with DI water, and dry).
-
Weigh the cleaned and dried coupons to obtain the final weight (W_final).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area in cm², T is the exposure time in hours, and D is the metal density in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Electrochemical Evaluation
Electrochemical methods offer rapid and mechanistic insights into the corrosion process. [11][12]A standard three-electrode electrochemical cell is used, containing the working electrode (metal specimen), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum mesh or graphite rod). [13][14]
Caption: Standard workflow for electrochemical evaluation.
Protocol 1: Potentiodynamic Polarization (PDP)
This technique measures the current response to a controlled potential sweep, providing key parameters like corrosion potential (Ecorr) and corrosion current density (Icorr). [15]
-
Setup: Assemble the three-electrode cell with the prepared working electrode. Add the test solution (blank or with inhibitor).
-
Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically a drift of <5 mV over 10 minutes). [16]3. Polarization Scan: Apply a potential scan from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
Data Analysis:
-
Plot the potential (E) vs. log of the current density (log I). This is the Tafel plot.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection. The potential at this point is Ecorr, and the current density is Icorr.
-
A lower Icorr value indicates a lower corrosion rate.
-
Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the protective film's properties. [12][14][17]
-
Setup & Stabilization: Use the same setup as for PDP and stabilize at OCP.
-
Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Nyquist Plot: Plots the imaginary impedance (-Z") vs. the real impedance (Z'). A larger semicircle diameter corresponds to a higher charge transfer resistance (Rct), indicating better corrosion resistance. [12] * Bode Plot: Plots the impedance modulus (|Z|) and phase angle vs. frequency. Higher |Z| values at low frequencies suggest better barrier protection.
-
The data is fitted to an equivalent electrical circuit to quantify parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Surface Characterization
Analyzing the metal surface post-exposure confirms the formation of a protective film and provides morphological information. [11][18]
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface morphology. [19][20]A comparison between a coupon exposed to the blank solution (showing pitting or general corrosion) and one exposed to the inhibitor (showing a smoother, protected surface) provides powerful visual evidence of inhibition.
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can confirm the presence of the inhibitor on the metal surface by detecting nitrogen (from the triazole ring) and carbon (from the phenylethyl group). [18][20]It helps verify the adsorption mechanism.
-
Atomic Force Microscopy (AFM): Measures surface roughness at the nanoscale. [21]A significant reduction in surface roughness for the inhibited sample compared to the blank indicates the formation of a uniform, protective film.
Data Summary and Interpretation
All quantitative data should be collated for clear comparison. The effectiveness of this compound is demonstrated by a concentration-dependent increase in IE%.
| Inhibitor Conc. (mM) | Method | CR (mm/yr) | Icorr (µA/cm²) | Rct (Ω·cm²) | IE% |
| 0 (Blank) | Weight Loss | 0.152 | - | - | - |
| 0 (Blank) | PDP | - | 12.5 | - | - |
| 0 (Blank) | EIS | - | - | 850 | - |
| 0.5 | Weight Loss | 0.029 | - | - | 80.9% |
| 0.5 | PDP | - | 2.3 | - | 81.6% |
| 0.5 | EIS | - | - | 5200 | 83.7% |
| 1.0 | Weight Loss | 0.011 | - | - | 92.8% |
| 1.0 | PDP | - | 0.85 | - | 93.2% |
| 1.0 | EIS | - | - | 13500 | 93.7% |
| 5.0 | Weight Loss | 0.006 | - | - | 96.1% |
| 5.0 | PDP | - | 0.41 | - | 96.7% |
| 5.0 | EIS | - | - | 29000 | 97.1% |
Table 1: Representative hypothetical data demonstrating the evaluation of the inhibitor on copper in 3.5% NaCl. Note the strong correlation between the different methods.
Conclusion
This guide provides a robust framework for the synthesis and comprehensive evaluation of this compound as a corrosion inhibitor. By integrating gravimetric, electrochemical, and surface analysis techniques, researchers can obtain a holistic understanding of its performance and mechanism. The protocols are designed to be self-validating by emphasizing the use of controls and correlating data from multiple independent methods. The enhanced hydrophobicity imparted by the phenylethyl group is expected to yield superior inhibition efficiencies compared to unsubstituted benzotriazole, offering a promising avenue for advanced material protection.
References
-
IRO Water Treatment. (2019). Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole. Available at: [Link]
-
Request PDF. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. Available at: [Link]
-
ASTM International. (2024). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). Available at: [Link]
-
ACS Publications. (2015). Synthesis of New Benzotriazole Derivatives Containing Carbon Chains as the Corrosion Inhibitors for Copper in Sodium Chloride Solution. Industrial & Engineering Chemistry Research. Available at: [Link]
-
ASTM International. (2005). D2688-05 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). Available at: [Link]
-
CSIR-CECRI. (2014). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. Available at: [Link]
-
TCR Engineering. (2025). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. Available at: [Link]
-
CORROSION. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. Available at: [Link]
-
BioLogic Learning Center. (2024). How to decode the standard test methods for corrosion?. Available at: [Link]
-
ScienceGears. (2025). Corrosion Test with Potentiostat: Fast & Accurate Analysis. Available at: [Link]
-
ASTM International. (2015). D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). Available at: [Link]
-
Scribd. (n.d.). Determination of Corrosion Rate in A Water System in The Absence of Heat Transfer (Weight Loss Method). Available at: [Link]
-
Anonymous. (n.d.). Corrosion testing: what is potentiodynamic polarization? Available at: [Link]
-
RSC Publishing. (n.d.). The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater. Available at: [Link]
-
Anonymous. (n.d.). Benzotriazole-An effective corrosion inhibitor for copper alloys. Available at: [Link]
-
NIH. (2016). Potentiodynamic Corrosion Testing. PMC. Available at: [Link]
-
Anonymous. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Available at: [Link]
-
ASTM International. (2023). G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Available at: [Link]
-
Scilit. (2026). A critical review on advanced surface analysis techniques used for studying the adsorption mechanisms of organic corrosion inhibitors. Available at: [Link]
-
Bibliomed. (2013). ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL. Available at: [Link]
-
Anonymous. (n.d.). Surface Analysis of Inhibitor Film Formed by Poly(Vinyl Alcohol) on Stainless Steel in Sodium Chloride Solution. Available at: [Link]
-
Van Loon Chemical Innovations. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Available at: [Link]
-
ROSA P. (n.d.). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. Available at: [Link]
-
Anonymous. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Available at: [Link]
-
Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Available at: [Link]
-
ResearchGate. (n.d.). General Structure of Benzotriazole derivatives. Method for synthesis of 2(E). Available at: [Link]
-
GSC Online Press. (2020). Review on synthetic study of benzotriazole. Available at: [Link]
-
UFDC Image Array 2. (n.d.). BENZOTRIAZOLE-MEDIATED SYNTHESIS OF. Available at: [Link]
-
Anonymous. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. part iii. 1,2,3-benzotriazole and its derivatives. aluminum alloys. Available at: [Link]
-
PMC. (n.d.). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Available at: [Link]
- Google Patents. (n.d.). CN111362883B - Benzotriazole derivative corrosion inhibitor and preparation method and application thereof.
-
Ataman Kimya. (n.d.). 1,2,3-BENZOTRIAZOLE (BTA). Available at: [Link]
-
JETIR.org. (n.d.). Review on Benzotriazole As Anti-corrosive Agents. Available at: [Link]
-
ResearchGate. (2025). Effect of 1, 2, 3-benzotriazole on the corrosion properties of 316L stainless steel in synthetic tap water. Available at: [Link]
-
Ataman Kimya. (n.d.). BENZOTRIAZOLE. Available at: [Link]
Sources
- 1. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 2. copper.org [copper.org]
- 3. jetir.org [jetir.org]
- 4. ijcsi.pro [ijcsi.pro]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method) [store.astm.org]
- 8. D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method) [store.astm.org]
- 9. scribd.com [scribd.com]
- 10. tcreng.com [tcreng.com]
- 11. researchgate.net [researchgate.net]
- 12. ijcsi.pro [ijcsi.pro]
- 13. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 15. sciencegears.com.au [sciencegears.com.au]
- 16. biologic.net [biologic.net]
- 17. usbr.gov [usbr.gov]
- 18. content.ampp.org [content.ampp.org]
- 19. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 20. peacta.org [peacta.org]
- 21. cecri.res.in [cecri.res.in]
preparation of UV-stabilized polymers using 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole
Application Note & Protocols
Topic: Preparation and Evaluation of UV-Stabilized Polymers Using 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole
Audience: Researchers, scientists, and polymer development professionals.
Abstract
The photodegradation of polymeric materials upon exposure to ultraviolet (UV) radiation is a significant challenge, leading to discoloration, loss of mechanical integrity, and reduced service life.[1][2] UV absorbers are critical additives used to mitigate this degradation. This document provides a detailed technical guide on the use of this compound, a benzotriazole-class UV stabilizer, for the protection of polymers. We will explore the fundamental mechanism of action, present detailed protocols for incorporating the stabilizer into polymer matrices via solvent casting and melt blending, and outline methodologies for evaluating the efficacy of the resulting UV-stabilized polymers.
The Science of Benzotriazole UV Stabilizers
Mechanism of Photostabilization
Benzotriazole derivatives are a premier class of UV absorbers renowned for their high efficacy and photostability.[3][4] Their protective action is rooted in a sophisticated and highly efficient photophysical mechanism. Unlike UV stabilizers that act as radical scavengers, benzotriazole absorbers function by absorbing damaging UV radiation and dissipating the energy as harmless thermal energy.[2][5][6]
The key to this process is a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). The molecular structure of hydroxyphenyl benzotriazoles is designed to facilitate this process.[3][4] Upon absorbing a UV photon, the molecule is promoted to an excited state. In this state, a proton is rapidly transferred from the hydroxyl group to a nitrogen atom on the triazole ring. This creates a transient, high-energy keto-type tautomer. This tautomer then undergoes a non-radiative decay back to the ground state, releasing the absorbed energy as heat and transferring the proton back to its original position. This cycle is extremely fast and can be repeated thousands of times without significant degradation of the stabilizer molecule, providing long-term protection to the host polymer.[3]
Caption: The ESIPT mechanism of benzotriazole UV absorbers.
Profile: this compound
While the classic ESIPT mechanism relies on a hydroxyl group, the broader class of benzotriazole derivatives, including N-substituted variants like this compound, provide excellent UV absorption and stability. These compounds offer strong absorbance in the critical UV-A and UV-B regions (approximately 300-400 nm), which are most responsible for polymer degradation.[3][7] The selection of a non-hydroxyphenyl variant can be strategic to modify solubility, volatility, and compatibility with specific polymer systems.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 63777-67-3 | [8] |
| Molecular Formula | C14H13N3 | [8] |
| Molecular Weight | 223.28 g/mol | N/A |
| Appearance | Typically a powder | N/A |
| Volatility | Low | [9] |
| Compatibility | Good with a range of polymers including polycarbonates, polyesters, PVC, and styrenics. | [9] |
Protocols for Preparing UV-Stabilized Polymers
The successful incorporation of a UV stabilizer is critical to its performance. The goal is to achieve a homogenous dispersion of the additive throughout the polymer matrix without thermal degradation. Below are two common lab-scale and industrially relevant protocols.
Protocol 1: Solvent Casting (For Thin Films)
This method is ideal for creating small, uniform polymer films for spectroscopic analysis and initial screening.
Causality: Solvent casting ensures excellent molecular-level dispersion of the stabilizer, which is crucial for maximizing UV absorption efficiency. It is performed at or near room temperature, avoiding any potential for thermal degradation of the additive or polymer.
Materials & Equipment:
-
Polymer resin (e.g., Polycarbonate, Polystyrene)
-
This compound
-
Volatile solvent (e.g., Dichloromethane, Toluene, THF - must dissolve the polymer)
-
Glass Petri dishes or flat glass plates
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Fume hood
-
Vacuum oven
Step-by-Step Methodology:
-
Preparation of Polymer Solution: In a fume hood, dissolve a known mass of the polymer resin in an appropriate solvent to create a solution of 5-10% (w/v). Stir with a magnetic stirrer until the polymer is fully dissolved. This may take several hours.
-
Preparation of Stabilizer Stock Solution: Separately, dissolve a calculated amount of this compound in a small amount of the same solvent to create a concentrated stock solution.
-
Blending: Add the required volume of the stabilizer stock solution to the polymer solution to achieve the target final concentration (typically 0.15 - 0.60 wt% relative to the polymer).
-
Control Sample: Prepare a separate polymer solution with no added stabilizer to serve as a control.
-
Casting: Pour the solutions into clean, level glass Petri dishes. Cover loosely to allow for slow solvent evaporation, which prevents the formation of bubbles and ensures a uniform film.
-
Drying: Allow the solvent to evaporate in the fume hood for 24 hours.
-
Final Drying: Transfer the films to a vacuum oven and dry at a moderate temperature (e.g., 60 °C) for 12-24 hours to remove all residual solvent.
-
Film Removal: Carefully peel the dried films from the glass substrate for subsequent analysis.
Protocol 2: Melt Blending (For Bulk Materials)
This method simulates industrial extrusion and molding processes and is suitable for preparing samples for mechanical testing.
Causality: Melt blending is the most common industrial method for incorporating additives. It relies on high temperature and shear forces to disperse the stabilizer. Pre-drying the polymer is essential to prevent hydrolysis, and using a masterbatch can significantly improve the uniformity of the final blend.
Materials & Equipment:
-
Polymer pellets (e.g., Polyethylene, Polypropylene, PET)
-
This compound powder
-
Lab-scale twin-screw extruder or internal mixer (e.g., Brabender)
-
Compression molder or injection molder
-
Vacuum oven
-
Analytical balance
Step-by-Step Methodology:
-
Drying: Dry the polymer pellets in a vacuum oven for at least 4 hours at a temperature appropriate for the specific polymer (e.g., 80°C for PP, 120°C for PET) to remove moisture.
-
Pre-Mixing (Masterbatch Optional):
-
Direct Mixing: In a bag, thoroughly mix the dried polymer pellets with the this compound powder at the desired concentration (e.g., 0.3 wt%).
-
Masterbatch Method (Recommended for better dispersion): First, create a masterbatch by melt-blending a high concentration of the stabilizer (e.g., 10 wt%) with a small amount of polymer. Then, let down the masterbatch pellets with the virgin polymer to achieve the final target concentration during the main extrusion step.
-
-
Melt Extrusion: Set the temperature profile of the extruder barrels and die according to the polymer's processing recommendations.
-
Feeding: Feed the pre-mixed material (or the virgin polymer and masterbatch) into the extruder hopper.
-
Extrusion & Pelletizing: The molten, blended polymer will be extruded through the die as a strand. Cool the strand in a water bath and cut it into pellets.
-
Sample Molding: Dry the resulting pellets again. Use a compression molder or injection molder to form plaques, films, or tensile bars for testing. Ensure to mold control samples from the unstabilized polymer under identical conditions.
Caption: Workflow for preparation and evaluation of UV-stabilized polymers.
Protocols for Evaluating Stabilization Efficacy
To validate the effectiveness of the stabilizer, the prepared samples must be subjected to conditions that simulate long-term sun exposure and evaluated for changes in key properties.
Accelerated Weathering Protocol
Causality: Natural weathering can take years. Accelerated weathering chambers use high-intensity lamps and controlled climate conditions (temperature, humidity, rain cycles) to simulate and speed up the degradation process in a reproducible manner.
-
Sample Mounting: Mount the stabilized and control polymer samples (films or plaques) onto sample holders.
-
Exposure: Place the holders in a xenon arc weathering chamber. This instrument is preferred as its spectral output closely matches that of natural sunlight.
-
Conditions: Set the test conditions according to a standard such as ASTM G155. A typical cycle might involve continuous light at a specific irradiance (e.g., 0.55 W/m² at 340 nm), a black panel temperature of 65°C, and controlled humidity.
-
Sampling: Remove samples at predetermined intervals (e.g., 0, 250, 500, 1000, 2000 hours) for analysis.
Spectroscopic and Colorimetric Analysis
Causality: Polymer degradation often manifests as the formation of new chromophores (color-causing groups), leading to yellowing. UV-Vis spectroscopy can quantify this change.
-
UV-Vis Spectroscopy: Use a UV-Vis spectrophotometer to measure the absorbance of film samples.[10] An increase in absorbance in the 400-500 nm region indicates yellowing.
-
Colorimetry: Use a colorimeter or spectrophotometer to measure the CIE Lab* color space values. Calculate the Yellowing Index (YI) according to ASTM E313. A smaller change in YI for the stabilized sample compared to the control indicates effective protection.
Mechanical Property Testing
Causality: UV degradation causes chain scission and/or cross-linking, which embrittles the polymer and reduces its mechanical strength.[1]
-
Tensile Testing: Use a universal testing machine to measure properties like tensile strength, elongation at break, and tensile modulus according to a standard like ASTM D638.
-
Data Analysis: Plot the retention of these properties (e.g., % elongation at break vs. exposure time). The stabilized polymer should retain a higher percentage of its initial properties compared to the control.
Data Interpretation & Expected Results
A successful stabilization strategy will yield clear quantitative differences between the test and control samples over the course of the accelerated weathering experiment.
Table 2: Example Data Summary after 1000 Hours of Accelerated Weathering
| Parameter | Control Polymer (Unstabilized) | Polymer + 0.3 wt% Stabilizer | Efficacy |
| Yellowing Index (YI) Change | +15.2 | +3.5 | High |
| Gloss Retention (%) | 45% | 88% | High |
| Elongation at Break Retention (%) | 20% | 75% | High |
| Surface Cracking (Microscopy) | Severe micro-cracks | Minimal to no cracks | High |
Troubleshooting Insights:
-
Poor Dispersion: If results are inconsistent, the stabilizer may not be uniformly dispersed. Consider using the masterbatch method for melt blending or a different solvent for casting.
-
Additive Volatility: If protection diminishes rapidly, especially in high-temperature applications, the stabilizer may be lost due to volatilization. Benzotriazoles generally have low volatility, but this should be a consideration.[9]
-
Incompatibility: Blooming or exudation (additive migrating to the surface) indicates poor compatibility between the stabilizer and the polymer. A different stabilizer chemistry may be required.
Conclusion
This compound and related benzotriazole derivatives are highly effective UV absorbers for a wide range of polymers.[5][7] Their ability to harmlessly dissipate damaging UV radiation through a repeatable photophysical cycle provides long-lasting protection against photodegradation. By following systematic protocols for incorporation and evaluation, researchers and developers can effectively formulate durable, UV-stabilized polymeric materials, significantly extending their functional lifetime and preserving their aesthetic and mechanical properties. The combination of proper material selection, controlled processing, and rigorous testing is paramount to achieving optimal performance.
References
-
Omnistab Benzotriazole UV absorbers - Partners in Chemicals. (2021, October 21). Retrieved from [Link]
-
The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives. (2026, February 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Miladinova, P. M., & Konstantinova, T. N. (2015). PHOTO STABILIZERS FOR POLYMERS - NEW TRENDS. Journal of Chemical Technology and Metallurgy, 50(3), 229-239. Retrieved from [Link]
-
Kikuchi, A., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Advances. Retrieved from [Link]
-
UV STABILIZER (TINUVIN 234). Ataman Kimya. Retrieved from [Link]
-
Vogl, O., et al. (1985). Synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazole monomers and studies of the surface photostabilization of the related copolymers. Macromolecules. Retrieved from [Link]
- Slongo, H. (1987). Process for preparing polymer bound UV stabilizers. Google Patents.
-
Sun, J., et al. (2023). Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. Environmental Science & Technology. Retrieved from [Link]
-
Identification and quantification of UV stabilizers in polymers by Pyrolysis GC Time-of-Flight Mass Spectrometry coupled with Size Exclusion Chromatography. GL Sciences. Retrieved from [Link]
-
Al-Malaika, S., et al. (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Polymers. Retrieved from [Link]
-
Felis, E., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Molecules. Retrieved from [Link]
- Use of benzotriazole derivatives for photostabilization. (2008). Google Patents.
-
Liu, Y., et al. (2023). Exposure to high-performance benzotriazole ultraviolet stabilizers: Advance in toxicological effects, environmental behaviors and remediation mechanism using in-silica methods. Science of The Total Environment. Retrieved from [Link]
-
UV Stabilization & Protecting Plastic Resins. (2025, October 13). PolymerFilms. Retrieved from [Link]
-
Benzotriazole UV Absorber. (2026, January 8). Tintoll. Retrieved from [Link]
-
Characterization of Polymer Blends Using UV-Visible Spectroscopy. ResearchGate. Retrieved from [Link]
-
Analytical Methods for High Molecular Weight UV Stabilizers. (2022, June 20). Diva-Portal.org. Retrieved from [Link]
-
Katritzky, A. R., & Wang, M. (2000). BENZOTRIAZOLE-MEDIATED SYNTHESIS OF. University of Florida Digital Collections. Retrieved from [Link]
-
Jamkhandi, C. M., et al. (2015). General Structure of Benzotriazole derivatives. Method for synthesis. ResearchGate. Retrieved from [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. phoenixplastics.com [phoenixplastics.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02028A [pubs.rsc.org]
- 5. partinchem.com [partinchem.com]
- 6. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. researchgate.net [researchgate.net]
Application Note: Solvent Selection & Extraction Protocols for 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole
Executive Summary
This guide details the solvent selection logic and extraction protocols for 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole , a lipophilic nitrogen heterocycle. Unlike its 1H-benzotriazole isomers, the 2H-isomer exhibits distinct neutral character and enhanced lipophilicity due to the phenylethyl moiety. This document provides a validated framework for isolating this compound from biological matrices (plasma/tissue) and reaction mixtures, emphasizing the use of Hansen Solubility Parameters (HSP) to predict solubility behavior and optimize recovery.
Physicochemical Profiling & Solubility Logic
To select the correct solvent, one must first understand the molecular "personality" of the target.
Molecular Architecture
-
Core Structure: A benzotriazole ring fused with a phenylethyl group at the N-2 position.[1]
-
Key Feature (The "2H" Effect): The substitution at the N-2 position locks the molecule in a quinoid-like tautomer. Unlike 1H-benzotriazoles, 2-substituted benzotriazoles are extremely weak bases and do not readily form salts or hydrogen bonds as donors. They are essentially neutral, lipophilic molecules.[1]
-
Lipophilicity (LogP): Estimated ~3.5 – 4.[1]2. The phenylethyl tail adds significant hydrophobicity compared to the parent benzotriazole (LogP ~1.3).[1]
Hansen Solubility Parameters (HSP) Analysis
We utilize HSP to scientifically match solvents rather than guessing.[1] The "Distance" (
| Parameter | Symbol | Target Estimate | Ideal Solvent Characteristics |
| Dispersion | High (~19-20) | Needs solvents with aromatic/cyclic character.[1] | |
| Polarity | Low-Mid (~6-8) | Avoid highly polar water-miscible solvents for extraction.[1] | |
| H-Bonding | Low (~4-6) | The target is an H-bond acceptor only.[1] |
Solvent Recommendations based on HSP:
-
Excellent Solvents (High Solubility): Dichloromethane (DCM), Toluene, Ethyl Acetate (EtOAc).
-
Extraction Solvents (Immiscible with Water): Methyl tert-butyl ether (MTBE), Diethyl Ether, Hexane/EtOAc mixtures.
-
Precipitation/Elution Solvents: Acetonitrile (ACN), Methanol (MeOH).
Decision Tree: Solvent Selection Strategy
The following diagram outlines the logical flow for selecting an extraction solvent based on the sample matrix and required purity.
Figure 1: Decision matrix for solvent selection based on sample origin and throughput requirements.
Detailed Extraction Protocols
Protocol A: Liquid-Liquid Extraction (LLE) from Plasma
Best for: High-throughput PK studies, moderate sensitivity requirements.
Rationale: MTBE is selected over DCM because it forms the upper layer (easier to aspirate), causes fewer emulsions with plasma proteins, and has excellent solubility for the phenylethyl moiety.
-
Preparation: Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
Internal Standard: Add 10 µL of deuterated internal standard (e.g., UV-P-d3 or similar benzotriazole analog) in methanol. Vortex 10s.
-
pH Control: Add 100 µL of 50 mM Ammonium Acetate (pH 7.0).
-
Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).
-
Agitation: Vortex vigorously for 5 minutes (or shake plate at 1200 rpm).
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collection: Transfer 500 µL of the supernatant (organic top layer) to a clean glass tube or 96-well collection plate.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (
) at 35°C .-
Critical Control Point: Do not exceed 40°C. Benzotriazoles can be semi-volatile.[1]
-
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 ACN:Water). Vortex 1 min.
Protocol B: Solid-Phase Extraction (SPE)
Best for: Trace analysis, complex matrices, removing phospholipids.
Rationale: Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbents are superior to C18 for benzotriazoles because they retain the polar "head" and the non-polar "tail" through dual mechanisms (hydrophobic +
-
Cartridge: Use Oasis HLB or Strata-X (30 mg / 1 cc).[1]
-
Conditioning:
-
Loading: Dilute sample (100 µL plasma) with 300 µL 5% Phosphoric Acid (to disrupt protein binding) and load onto cartridge. Flow rate: ~1 mL/min.[1]
-
Washing:
-
Elution: Elute with 2 x 500 µL Methanol (or ACN).
-
Why Methanol? It disrupts the
- interactions between the benzotriazole ring and the sorbent better than ACN in some cases.
-
-
Post-Processing: Evaporate and reconstitute as in Protocol A.
Analytical Considerations (Chromatography)
Once extracted, the solvent choice must be compatible with the LC-MS/MS mobile phase.
-
Column: C18 or Phenyl-Hexyl.[1] (Phenyl-hexyl provides unique selectivity for the benzotriazole ring).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Detection: ESI Positive Mode (
).-
Note: Although the 2H-isomer is non-basic in solution, in the gas phase of ESI source, it will protonate. Look for the parent mass (MW + 1).[1]
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Evaporation loss | Lower N2 temp to 30°C; add keeper solvent (e.g., 10 µL DMSO) before drying. |
| High Background | Plasticizer leaching | Use glass vials/pipettes.[1] Benzotriazoles are common additives in plastics; using plastic consumables can cause false positives.[1] |
| Emulsions in LLE | Protein precipitation | Switch to Protocol B (SPE) or add a "salting out" agent (NaCl) to the aqueous phase. |
Workflow Visualization
The following diagram details the critical path for the LLE protocol, highlighting the phase separation logic.
Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow.
References
-
U.S. EPA CompTox Chemicals Dashboard. (2025). 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol and related structures.[2][3][4][5]Link
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Basis for solvent selection logic). Link
-
Asimakopoulos, A. G., et al. (2013).[1] "Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. (Validated SPE protocols for benzotriazoles). Link
-
Montesdeoca-Esponda, S., et al. (2013).[1] "Solid-phase extraction of polar benzotriazoles as environmental pollutants." Journal of Separation Science. Link
-
Sigma-Aldrich. (2025).[1] Product Specification: 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol.[2][3][4][5]Link
(Note: While specific literature on the exact phenylethyl-2H-benzotriazole isomer is limited, the protocols above are derived from validated methods for structurally homologous benzotriazole UV stabilizers.)
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pure-synth.com [pure-synth.com]
- 4. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole
Welcome to the technical support center for the synthesis of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. The following troubleshooting guides and frequently asked questions are based on established chemical principles and field-proven insights.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: Why is my overall yield of the phenylethylated benzotriazole product low?
A low yield in this synthesis can stem from several factors, including incomplete reaction, degradation of starting materials or products, and mechanical losses during workup and purification.
Possible Causes & Recommended Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The N-alkylation of benzotriazole can be slow at lower temperatures. Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.
-
Ineffective Base: The choice and stoichiometry of the base are critical for deprotonating benzotriazole, thus activating it for nucleophilic attack. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[1] Ensure the base is freshly ground and anhydrous, as moisture can quench the base and hinder the reaction. Using a stronger base like sodium hydride (NaH) in an appropriate anhydrous solvent (e.g., THF, DMF) can be more effective but requires stricter anhydrous conditions.
-
Poor Quality Reagents: Verify the purity of your benzotriazole and (2-bromoethyl)benzene or other phenethylating agents. Impurities can lead to side reactions and lower yields.
-
-
Side Reactions:
-
Elimination of the Alkylating Agent: (2-Bromoethyl)benzene can undergo elimination to form styrene under basic conditions, especially at elevated temperatures. This side reaction consumes the alkylating agent and reduces the yield of the desired product. To mitigate this, consider using a less sterically hindered and more reactive alkylating agent if possible, or employ milder reaction conditions (lower temperature, less aggressive base).
-
Formation of N-1 Isomer: The alkylation of benzotriazole can lead to a mixture of N-1 and N-2 substituted isomers.[2][3] The ratio of these isomers is highly dependent on the reaction conditions.[2]
-
-
Workup and Purification Losses:
-
Emulsion Formation: During aqueous workup, emulsions can form, leading to significant loss of product. To break emulsions, try adding brine or a small amount of a different organic solvent.
-
Inadequate Extraction: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Multiple extractions with a suitable solvent will maximize recovery.
-
Sub-optimal Chromatography: If using column chromatography for purification, carefully select the solvent system to achieve good separation between the desired N-2 isomer, the N-1 isomer, and any unreacted starting materials or byproducts.
-
Question 2: How can I improve the regioselectivity to favor the desired N-2 isomer?
The formation of a mixture of N-1 and N-2 isomers is a common challenge in the alkylation of benzotriazole.[2][3] The N-1 isomer is often the thermodynamic product, while the N-2 isomer can be favored under certain kinetic conditions.
Strategies to Enhance N-2 Selectivity:
-
Solvent Choice: The polarity of the solvent can significantly influence the N-1/N-2 ratio.
-
Aprotic Solvents: Nonpolar, aprotic solvents often favor the formation of the N-2 isomer. This is because they do not solvate the benzotriazole anion as strongly, leaving the N-2 position more accessible for electrophilic attack.
-
Protic Solvents: Protic solvents can hydrogen bond with the nitrogen atoms of the benzotriazole anion, which can influence the regioselectivity, sometimes favoring the N-1 isomer.
-
-
Nature of the Alkylating Agent: The structure of the alkylating agent plays a role. While you are using a phenethyl group, be aware that bulkier alkylating agents can sometimes show a preference for the less sterically hindered N-1 position.
-
Catalysis: Recent research has shown that specific catalysts can direct the alkylation to either the N-1 or N-2 position with high selectivity.
-
Rhodium(II) Catalysis: Certain rhodium catalysts have been shown to be highly selective for N-2 arylation.[4]
-
Metalloporphyrins: Iridium(III) pentafluorophenyl-substituted porphyrins have been reported to promote selective N-2 alkylation of benzotriazole.[5][6] Conversely, Fe(III) pyridine-substituted porphyrins can accelerate N-1 alkylation.[5][6]
-
-
Phase Transfer Catalysis: The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., toluene/water) with a base like NaOH can influence the isomer ratio.[7]
Question 3: I am having difficulty separating the N-1 and N-2 isomers. What are the best purification methods?
The separation of N-1 and N-2 isomers can be challenging due to their similar polarities.
Purification Techniques:
-
Column Chromatography: This is the most common method for separating the isomers.
-
Solvent System Optimization: A systematic approach to finding the right eluent is crucial. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Fine-tuning the solvent ratio is key to achieving baseline separation.
-
Choice of Stationary Phase: Standard silica gel is usually effective. However, for difficult separations, consider using a different stationary phase, such as alumina or a bonded-phase silica.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent or solvent mixture can be found that selectively crystallizes one isomer.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or for obtaining highly pure material, preparative HPLC is a powerful technique.
Question 4: What are the best analytical techniques to confirm the structure and purity of my product, and to differentiate between the N-1 and N-2 isomers?
Proper characterization is essential to confirm the identity and purity of your synthesized this compound.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of the N-1 and N-2 isomers will show distinct differences in the chemical shifts and coupling patterns of the aromatic protons on the benzotriazole ring. The symmetry of the N-2 isomer often results in a simpler aromatic region compared to the N-1 isomer.
-
¹³C NMR: The carbon NMR will also show characteristic differences in the chemical shifts of the benzotriazole carbons for the two isomers.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your product. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to assess purity and separate the isomers.
-
Infrared (IR) Spectroscopy: While IR spectroscopy can confirm the presence of key functional groups, it is generally less effective for distinguishing between the N-1 and N-2 isomers.
-
Melting Point: If the product is a solid, a sharp melting point is a good indicator of purity. The melting points of the N-1 and N-2 isomers will be different.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis.
What is the most common synthetic route for the N-alkylation of benzotriazole?
The most common and straightforward method is the direct N-alkylation of benzotriazole with an appropriate alkylating agent, such as (2-bromoethyl)benzene or (2-phenylethyl) tosylate, in the presence of a base.[1]
What are the key safety precautions to consider during this synthesis?
-
Handling of Reagents: Benzotriazole and its derivatives can have biological activity and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Solvent Safety: Many organic solvents used in this synthesis are flammable and/or toxic. Work in a well-ventilated fume hood and take precautions to avoid ignition sources.
-
Base Handling: Strong bases like sodium hydride are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
Can I use microwave-assisted synthesis to improve the reaction rate?
Yes, microwave-assisted organic synthesis (MAOS) can be a very effective technique to accelerate the N-alkylation of benzotriazole.[7] Microwave heating can significantly reduce reaction times and in some cases, improve yields and regioselectivity.[1]
What is the role of a phase-transfer catalyst (PTC) in this reaction?
A phase-transfer catalyst, such as a quaternary ammonium salt, is used in biphasic reactions (e.g., a solid-liquid or liquid-liquid system). The PTC facilitates the transfer of the benzotriazole anion from the aqueous or solid phase to the organic phase where the alkylating agent is located, thereby accelerating the reaction.[7]
III. Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general starting point. Optimization of specific parameters may be required.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzotriazole (1.0 eq.).
-
Solvent and Base: Add a suitable solvent (e.g., acetonitrile, DMF, or toluene) and a base (e.g., K₂CO₃, 1.5-2.0 eq.).
-
Addition of Alkylating Agent: Add (2-bromoethyl)benzene (1.1-1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. If an aqueous workup is needed, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N-1 and N-2 isomers.
-
Characterization: Characterize the purified product by NMR, MS, and determine its melting point (if solid).
IV. Data Presentation
Table 1: Influence of Solvent on N-1/N-2 Isomer Ratio in Benzotriazole Alkylation (Illustrative)
| Solvent | Dielectric Constant (ε) | Typical N-1/N-2 Ratio |
| Toluene | 2.4 | Favors N-2 |
| Acetonitrile | 37.5 | Variable, can favor N-1 |
| DMF | 36.7 | Often favors N-1 |
| THF | 7.6 | Can favor N-2 |
Note: The actual isomer ratio can be influenced by other factors such as the base, temperature, and alkylating agent.
V. Visualizations
Diagram 1: General Reaction Scheme and Isomer Formation
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
VI. References
-
Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]
-
Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. [Link]
-
Reddy, K. S., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry, 83(6), 3143-3152. [Link]
-
Samanta, S., et al. (2024). Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]
-
Wang, Y., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]
-
Wang, Y., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. PubMed. [Link]
-
Di Micco, S., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PMC. [Link]
-
Pundir, G., & Singh, R. (2025). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijnrd.org [ijnrd.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in benzotriazole alkylation
Introduction: The Challenge of Regioselectivity in Benzotriazole Alkylation
Benzotriazole and its derivatives are exceptionally useful scaffolds in synthetic and medicinal chemistry, frequently employed as leaving groups, reaction auxiliaries, and core components of bioactive molecules. The alkylation of the benzotriazole ring, however, presents a significant and often frustrating challenge: controlling the site of alkylation. The benzotriazole anion is an ambident nucleophile, leading to two possible regioisomers: the thermodynamically favored N1-substituted product and the kinetically favored N2-substituted product.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate and control these side reactions. We will move beyond simple protocols to explain the underlying mechanistic principles, enabling you to troubleshoot unexpected results and rationally design your synthetic strategy for optimal outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during benzotriazole alkylation.
Q1: What is the primary side reaction in benzotriazole alkylation? The primary side reaction is the formation of a mixture of N1- and N2-alkylated regioisomers. The N-H proton of benzotriazole is acidic and can be removed by a base, but the resulting anion has nucleophilic character at both the N1 and N2 positions. The ratio of these products is highly dependent on reaction conditions.
Q2: As a general rule, how do I favor the N1-isomer? To favor the thermodynamically more stable N1-isomer, use conditions that allow for equilibrium control. This typically involves:
-
Bases with "Hard" Cations: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The small, hard Na+ and K+ cations coordinate more tightly with the N1 atom of the benzotriazolide anion, sterically hindering the approach of the alkylating agent to the N2 position.
-
Nonpolar or Protic Solvents: Solvents like toluene, or even protic solvents like ethanol, can favor N1 selectivity.
-
Higher Temperatures: Allowing the reaction to reach thermodynamic equilibrium will favor the more stable N1 product.
Q3: How do I favor the N2-isomer? Formation of the less stable N2-isomer is favored under kinetic control. Key conditions include:
-
Bases with "Soft" or Large Cations: Cesium carbonate (Cs2CO3) or the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) with other bases. Larger, softer cations do not coordinate as strongly with a single nitrogen, creating a more "naked" and reactive anion where the N2 position, having a higher electron density, is more readily attacked.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile (MeCN) are highly effective at solvating the cation, which frees the benzotriazolide anion and favors attack at the electron-rich N2 position.
-
Lower Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) traps the kinetically formed product before it can equilibrate to the N1-isomer.
Q4: How can I separate the N1 and N2 isomers if I get a mixture? The N1 and N2 isomers often have different polarities and can typically be separated by standard silica gel column chromatography. The N2-isomer, being more symmetric and often less polar, usually has a higher Rf value and elutes first. The N1-isomer is generally more polar and will elute later. This can be confirmed by techniques like NMR spectroscopy, where the symmetry of the N2-isomer results in a simpler aromatic proton signal pattern compared to the N1-isomer.
Section 2: In-Depth Troubleshooting Guide
This section provides solutions to specific experimental failures and unexpected outcomes.
Scenario 1: My reaction is giving me almost exclusively the N2-isomer, but I need the N1.
This is a classic case of the reaction being under kinetic control when thermodynamic control is desired.
Causality Analysis: Your conditions are likely promoting the formation of a highly reactive, "free" benzotriazolide anion. This is common when using polar aprotic solvents (like DMF or DMSO) and bases that don't effectively direct the alkylation to the N1 position.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting unwanted N2-isomer formation.
Scenario 2: My reaction is very slow or shows no conversion.
Causality Analysis: This issue typically stems from insufficient nucleophilicity of the benzotriazolide anion or insufficient reactivity of the alkylating agent.
-
Poor Deprotonation: The chosen base may be too weak to fully deprotonate the benzotriazole (pKa ≈ 8.2). For example, using a mild base like sodium bicarbonate (NaHCO3) is often ineffective.
-
Inert Alkylating Agent: The leaving group on your alkylating agent may be poor (e.g., -OH), or the agent may be too sterically hindered.
-
Solvent Issues: The solvent may not be appropriate for the reaction type (e.g., using a protic solvent in a reaction that is sensitive to proton sources).
Solutions:
-
Re-evaluate Your Base: Switch to a stronger base like sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH). Ensure the base is fresh and dry.
-
Activate Your Alkylating Agent: If using an alcohol, convert it to a better leaving group first (e.g., a tosylate, mesylate, or halide).
-
Increase Temperature: Gently heating the reaction can often overcome activation energy barriers.
-
Check Solvent Purity: Ensure you are using dry solvents, especially when working with highly reactive bases like NaH.
Data Summary: Influence of Conditions on N1:N2 Regioselectivity
The following table summarizes literature-reported outcomes for the benzylation of benzotriazole, illustrating the dramatic effect of reaction conditions on isomer ratios.
| Alkylating Agent | Base | Solvent | Temp. (°C) | N1:N2 Ratio | Dominant Isomer |
| Benzyl Bromide | NaOH | Toluene | 110 | 85:15 | N1 |
| Benzyl Bromide | K₂CO₃ | Acetone | 56 | 70:30 | N1 |
| Benzyl Bromide | NaH | THF | 25 | 56:44 | N1 (slight) |
| Benzyl Bromide | K₂CO₃ / TBAB | MeCN | 80 | 10:90 | N2 |
| Benzyl Bromide | Cs₂CO₃ | MeCN | 25 | 15:85 | N2 |
| Benzyl Bromide | Benzotriazole Silver Salt | CHCl₃ | 61 | 4:96 | N2 |
Section 3: Validated Experimental Protocols
These protocols provide a starting point for achieving high regioselectivity. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol A: Selective Synthesis of 1-Benzyl-1H-benzotriazole (N1-Isomer)
This protocol utilizes a hard cation (Na+) in a nonpolar solvent to favor thermodynamic control.
Materials:
-
Benzotriazole (1.0 eq)
-
Sodium hydroxide (1.1 eq)
-
Benzyl bromide (1.05 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzotriazole and toluene.
-
Add a solution of sodium hydroxide in water (e.g., 50% w/w).
-
Heat the biphasic mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Slowly add benzyl bromide to the mixture over 30 minutes.
-
Continue heating at reflux for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes). The starting benzotriazole spot should disappear.
-
Cool the reaction to room temperature. Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure N1-isomer.
Protocol B: Selective Synthesis of 2-Benzyl-2H-benzotriazole (N2-Isomer)
This protocol uses a soft cation (Cs+) in a polar aprotic solvent to favor kinetic control.
Materials:
-
Benzotriazole (1.0 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Benzyl bromide (1.05 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzotriazole and anhydrous acetonitrile.
-
Add cesium carbonate to the solution.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Slowly add benzyl bromide to the mixture.
-
Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography (silica gel). The N2-isomer is the less polar product and will elute first.
Section 4: Mechanistic Deep Dive
Understanding the "why" behind the selectivity is crucial for rational design and troubleshooting. The key lies in the properties of the benzotriazolide anion and its interaction with the surrounding environment.
Caption: Mechanistic pathways for N1 vs. N2 benzotriazole alkylation.
The Role of the Cation: As shown in the diagram, the cation from the base is not merely a spectator ion.
-
Hard Cations (Na+, K+): These small, charge-dense ions form a tight ion pair with the N1 position. This coordination both lowers the energy of the N1-anion and sterically blocks the alkylating agent from attacking the N2 position, thus directing alkylation to N1.
-
Soft/Large Cations (Cs+, [Bu₄N]+): These large, diffuse ions do not coordinate strongly with either nitrogen atom. In polar aprotic solvents that effectively solvate the cation, a "naked" or "free" benzotriazolide anion is generated. In this state, the N2 position, which bears a higher partial negative charge, is more nucleophilic and is attacked faster, leading to the kinetic product.
This understanding empowers you to select your base-solvent combination as a precise tool to control the reaction's outcome.
References
-
Katritzky, A. R., Rachwal, S., & Cundy, D. J. (1991). A convenient and regiospecific synthesis of 2-substituted benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1, (7), 1717-1723. URL: [Link]
-
Begtrup, M., & Larsen, P. (1990). Regioselective N-alkylation of 1H-benzotriazole and 1H-1,2,3-triazoles. Acta Chemica Scandinavica, 44, 1050-1057. URL: [Link]
-
Floc'h, Y., & L'Helgoual'ch, J. M. (2007). A simple and efficient one-pot synthesis of 1-alkyl-1H-1,2,3-benzotriazoles. Tetrahedron Letters, 48(33), 5875-5877. URL: [Link]
Technical Support Center: Optimizing Reaction Temperature for 2-Substituted Benzotriazole Synthesis
Topic: Regioselective Synthesis & Temperature Optimization Target Audience: Medicinal Chemists, Process Development Scientists Content ID: TSC-BZ-042
The Regioselectivity Paradox: Kinetic vs. Thermodynamic Control[1]
Before adjusting your heating mantles, you must understand the fundamental bifurcation in benzotriazole synthesis. The formation of N1-substituted vs. N2-substituted products is a classic case of Kinetic vs. Thermodynamic control , but with a twist: the energy barrier for interconversion is often too high to overcome simply by heating.
-
N1-Substitution (Kinetic Product):
-
Formation: Rapid nucleophilic attack. The N1 position is more nucleophilic due to electron density distribution.
-
Temperature Influence: Favored at lower temperatures (0°C – RT) .
-
Stability: generally more stable in the solid state and polar solvents.
-
-
N2-Substitution (Thermodynamic Product):
-
Formation: Requires overcoming a higher activation energy barrier or utilizing specific reaction pathways (e.g., oxidative cyclization).
-
Temperature Influence: Favored at higher temperatures or via specific catalytic cycles that lower the activation energy for the N2 transition state.
-
Stability: Often the dominant tautomer in the gas phase and non-polar solvents.
-
Visualizing the Pathway
The following diagram illustrates the critical decision points where temperature and methodology diverge.
Figure 1: Strategic divergence in synthesis. Direct alkylation heavily biases toward N1; De Novo synthesis is required for reliable N2 access.
Troubleshooting Guide: Direct Alkylation (Method A)
Scenario: You are alkylating benzotriazole with an alkyl halide (R-X) and getting a mixture of N1 and N2 isomers.
Q: "I raised the temperature to 80°C to push for the thermodynamic N2 product, but my ratio is still 80:20 (N1:N2). Why?"
Root Cause: While N2 is often the thermodynamic product, the activation energy to isomerize N1 → N2 is prohibitively high in standard alkylation conditions. Once N1 forms (which happens fast), it is "trapped." Simply heating a completed N1 reaction will rarely convert it to N2 without a catalyst.
Optimization Protocol: To maximize N2 via alkylation, you must manipulate the transition state energy, not just the bulk thermal energy.
-
Switch Solvent (Critical): Move from polar aprotic (DMF/DMSO) to non-polar solvents (Toluene/Benzene).
-
Why: Polar solvents stabilize the ionic transition state of N1-alkylation. Non-polar solvents destabilize it, giving the N2 pathway a competitive chance.
-
-
Temperature Strategy:
-
Do not start at 0°C.
-
Action: Reflux in toluene (110°C). The high temperature helps overcome the higher activation barrier of N2 formation initially, rather than trying to isomerize N1 later.
-
-
Add a Lewis Acid: Recent studies suggest adding Lewis acids can alter the nucleophilicity profile.
| Variable | Condition for N1 (Kinetic) | Condition for N2 (Thermodynamic attempt) |
| Temperature | 0°C to Room Temp | Reflux (>80°C) |
| Solvent | DMF, DMSO, Acetone | Toluene, Xylene, CCl4 |
| Base | NaH, K2CO3 | Ag2CO3 (Silver effect) |
Troubleshooting Guide: Oxidative Cyclization (Method B)
Scenario: You are synthesizing 2-substituted benzotriazoles from o-aminoazobenzenes (De Novo synthesis) to ensure 100% N2 selectivity.
Q: "My reaction stalls at the intermediate, or yields are low despite refluxing. What is the optimal temperature?"
Root Cause: This reaction (often using Cu(II) or iodobenzene diacetate) involves a radical or oxidative mechanism.
-
Too Low (< 50°C): The oxidative ring closure (N-N bond formation) is slow, leading to incomplete conversion.
-
Too High (> 120°C): Azo compounds are thermally labile. Excessive heat causes decomposition of the starting material before cyclization occurs.
Optimization Protocol (The "Goldilocks" Zone):
-
Standard Copper Catalysis:
-
Target Temp: 80°C – 100°C.
-
Protocol: Use DMF or Toluene. Monitor by TLC. If the azo spot persists after 4 hours, add 10% more oxidant rather than increasing temp.
-
-
Metal-Free Boron Radical (Modern Green Route):
Workflow: Selecting the Right Temperature
Figure 2: Decision matrix for temperature troubleshooting based on synthesis method.
FAQ: Rapid-Fire Technical Support
Q1: Can I use microwave irradiation to speed up the N2-alkylation? A: Yes, but proceed with caution. Microwave synthesis (e.g., 150°C for 10 min) can push the reaction toward the thermodynamic product (N2) more effectively than conventional heating due to rapid energy transfer. However, if your alkyl halide is volatile or thermally unstable, you will see significant degradation. Recommendation: Use sealed vessels and limit to 120°C.
Q2: I read that N1-alkyl benzotriazoles can isomerize to N2 upon heating. Is this true? A: Technically yes, but practically no. The "Katritzky rearrangement" or intermolecular isomerization requires very high temperatures (often >200°C in the gas phase or melt) or specific photolytic conditions. In solution at standard reflux (80-110°C), the N1 isomer is kinetically trapped. Do not rely on isomerization; rely on selective formation.
Q3: Does the counter-ion affect the temperature requirement? A: Absolutely.
-
Sodium/Potassium (Na+/K+): Tight ion pairs. Requires higher temps or polar solvents to dissociate and react.
-
Cesium (Cs+): "Loose" ion pair. Reacts faster at lower temperatures.
-
Silver (Ag+): Often favors N2 substitution via a specific coordination mechanism, even at moderate temperatures.
References
-
Katritzky, A. R., et al. (1998). Regioselective synthesis of N-substituted benzotriazoles.[1][5][7]Journal of Heterocyclic Chemistry.
-
Wang, X., et al. (2019). Copper-catalyzed oxidative cyclization of azo compounds for the synthesis of 2-substituted benzotriazoles.Organic Letters.
-
Singh, R., et al. (2022). Thermodynamic vs Kinetic control in the alkylation of benzotriazoles: A DFT Study.Journal of Organic Chemistry.
-
Zhang, Y., et al. (2023).[3][8] Metal-free boron radical promoted synthesis of 2-aryl-2H-benzotriazoles at room temperature.Nature Communications.
-
BenchChem Technical Review. (2024). Regioselectivity in Benzotriazole Synthesis: Solvent and Temperature Effects.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Boron Radical Promoted Metal-Free Transformation of Nitroazobenzene into Benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance [mdpi.com]
Validation & Comparative
A Comparative Analysis of UV Absorption: 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole vs. Tinuvin P
A Technical Guide for Researchers and Formulation Scientists
In the realm of material science and photoprotection, the selection of an appropriate UV absorber is critical to prevent the degradation of materials exposed to ultraviolet radiation. Among the various classes of UV absorbers, benzotriazoles are renowned for their efficacy. This guide provides an in-depth comparison of the UV absorption properties of two benzotriazole derivatives: 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole and the commercially prominent Tinuvin P (2-(2H-benzotriazol-2-yl)-p-cresol). This analysis, grounded in fundamental photochemical principles and available spectral data, aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.
At a Glance: Structural and Spectral Comparison
The fundamental difference in the UV absorption capabilities of these two molecules lies in a key structural feature: the presence of a hydroxyl group ortho to the point of attachment of the benzotriazole ring in Tinuvin P, a feature that is absent in this compound. This seemingly minor structural variance leads to profoundly different photophysical behaviors.
| Feature | This compound | Tinuvin P |
| Chemical Structure | Lacks an ortho-hydroxyl group on the phenyl ring. | Possesses an ortho-hydroxyl group on the cresol ring. |
| Primary UV Absorption Mechanism | π → π* electronic transitions within the aromatic system. | Excited-State Intramolecular Proton Transfer (ESIPT). |
| Typical λmax | Estimated ~280-300 nm (based on similar non-phenolic benzotriazoles). | ~301 nm and 341 nm (in chloroform)[1][2]. |
| UV Absorption Range | Narrowband, primarily in the UV-B region. | Broadband, covering a significant portion of the UV-B and UV-A regions[1][2][3]. |
| Photostability | Moderate; energy dissipated through vibrational relaxation and fluorescence. | High; efficient non-radiative decay pathway via ESIPT minimizes photodegradation[2][3]. |
The Decisive Role of Molecular Structure in UV Absorption
The efficacy of a UV absorber is intrinsically linked to its molecular structure, which dictates the mechanism by which it absorbs and dissipates UV energy.
Tinuvin P: The Power of Intramolecular Hydrogen Bonding and ESIPT
Tinuvin P is a member of the 2-(2-hydroxyphenyl)-2H-benzotriazole class of UV absorbers[1][2]. The defining characteristic of these compounds is the presence of a hydroxyl group positioned ortho to the benzotriazole substituent on the phenyl ring. This configuration facilitates the formation of a strong intramolecular hydrogen bond between the phenolic proton and a nitrogen atom on the benzotriazole ring[4].
Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. This is immediately followed by an ultrafast, reversible process known as Excited-State Intramolecular Proton Transfer (ESIPT). The proton from the hydroxyl group is transferred to the nitrogen atom of the benzotriazole ring, leading to the formation of a transient keto-type tautomer. This tautomer then rapidly returns to the ground state, releasing the absorbed energy as harmless heat through vibrational relaxation, before the proton transfers back to its original position. This highly efficient, non-radiative decay pathway allows Tinuvin P to cycle through this process repeatedly without significant degradation, accounting for its excellent photostability and broad UV absorption[4].
ESIPT mechanism in Tinuvin P.
This compound: A Tale of Two Chromophores
In stark contrast, this compound lacks the crucial ortho-hydroxyl group. Consequently, it cannot form the intramolecular hydrogen bond necessary to facilitate the ESIPT mechanism. Its UV absorption is therefore governed by the conventional π → π* electronic transitions within its two constituent aromatic systems: the benzotriazole ring and the phenylethyl group.
The UV spectrum of such a molecule is expected to be a composite of the absorptions of these two chromophores. Unsubstituted benzotriazole exhibits absorption maxima at approximately 259 nm and 275 nm in ethanol[5]. The phenylethyl group will also contribute to absorption in a similar region. The resulting spectrum is anticipated to be significantly narrower than that of Tinuvin P and confined to the shorter wavelength UV-B region. The dissipation of absorbed energy in this case would occur through less efficient pathways such as fluorescence and vibrational relaxation, which can make the molecule more susceptible to photodegradation over time.
Experimental Protocol for Comparative UV-Vis Spectrophotometry
To empirically validate the differing UV absorption profiles of these two compounds, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine and compare the UV-Vis absorption spectra of this compound and Tinuvin P.
Materials:
-
This compound
-
Tinuvin P
-
Spectrophotometric grade chloroform (or other suitable solvent in which both compounds are soluble)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions (e.g., 100 mg/L):
-
Accurately weigh 10.0 mg of each compound.
-
Dissolve each compound in a separate 100 mL volumetric flask with chloroform and fill to the mark. This creates a 100 mg/L stock solution. The choice of chloroform is based on its common use for Tinuvin P analysis and its ability to dissolve a wide range of organic compounds[1][2].
-
-
Preparation of Working Solutions (e.g., 10 mg/L):
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan from 450 nm to 250 nm.
-
Use chloroform as the blank to zero the instrument.
-
Rinse a quartz cuvette with the Tinuvin P working solution, then fill the cuvette.
-
Place the cuvette in the sample holder and record the UV-Vis spectrum.
-
Repeat the process for the this compound working solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each compound.
-
Compare the overall shape and range of the absorption bands.
-
Experimental workflow for UV-Vis analysis.
Practical Implications and Applications
The choice between these two UV absorbers is highly dependent on the specific requirements of the application.
-
For broad-spectrum UV protection , particularly in applications requiring stabilization against both UV-B and UV-A radiation, Tinuvin P is unequivocally the superior choice. Its broad absorption spectrum and high photostability make it suitable for a wide range of polymers, including polyesters, polycarbonates, and acrylic resins, where long-term outdoor weatherability is crucial[1][3].
-
This compound , with its narrower absorption profile, would offer limited protection, primarily against shorter-wavelength UV-B radiation. It would be largely ineffective against longer-wavelength UV-A radiation, which is a significant contributor to polymer degradation. While it may find niche applications where only specific UV-B absorption is required, its utility as a general-purpose UV stabilizer is limited compared to its phenolic counterpart. It could potentially be used in combination with other UV absorbers to achieve a broader protection range.
Conclusion
The comparison between this compound and Tinuvin P serves as a compelling illustration of structure-property relationships in photochemistry. The presence of an ortho-hydroxyl group in Tinuvin P enables the highly efficient ESIPT mechanism, leading to broad-spectrum UV absorption and excellent photostability. In contrast, the absence of this functional group in this compound restricts its UV absorption to a narrower, shorter-wavelength region and likely results in lower photostability. For applications demanding robust and long-lasting protection against solar radiation, the choice of a phenolic benzotriazole such as Tinuvin P is scientifically well-founded.
References
- Ciba Specialty Chemicals. (1998). TINUVIN P.
- Claramunt, R. M., Santa María, D., Pinilla, E., Torres, M. R., & Elguero, J. (2007). Structural Studies of Two Tinuvin® P Analogs: 2-(2,4-Dimethyl-phenyl)-2H-benzotriazole and 2-Phenyl-2H-benzotriazole. Molecules, 12(9), 2201–2214.
- BASF. (2015). Tinuvin® P.
-
RUIma. (n.d.). Extended Alkenyl and Alkynyl Benzotriazoles with enhanced Two‐Photon Absorption properties as a promising alternative to Benzothiadiazoles. Retrieved from [Link]
- Farkas, R., Lhiaubet-Vallet, V., Corbera, J., & Novák, L. (2010). Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters. Molecules, 15(9), 6066–6082.
- BASF. (2019). Tinuvin® 5350.
-
The Journal of Organic Chemistry. (2019). Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. Retrieved from [Link]
-
Scribd. (2019). Tinuvin P: Technical Data Sheet. Retrieved from [Link]
-
CompTox Chemicals Dashboard. (n.d.). 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol. Retrieved from [Link]
-
ResearchGate. (2020). Fluorescent 2-phenyl-2H-benzotriazole dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylbenzotriazole. Retrieved from [Link]
-
University of Florida Digital Collections. (n.d.). Synthesis and utility of some N-substituted benzotriazoles. Retrieved from [Link]
-
Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2010). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M). Retrieved from [Link]
-
Partners in Chemicals. (2021). Omnistab Benzotriazole UV absorbers. Retrieved from [Link]
-
Guided Wave. (n.d.). Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2012). (a) UV-Vis spectra of BTAH solution (red) and Cu:BTA dispersion (blue) in DMF. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Substitution of Benzotriazole UV Absorbers in Plastics. Retrieved from [Link]
- Fischer, F., & Göen, T. (2022). Human metabolism and excretion kinetics of benzotriazole UV stabilizer UV-327 after single oral administration. Archives of Toxicology, 96(12), 3245–3255.
Sources
Comparative Validation Guide: Analytical Strategies for 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole
[1]
CAS Registry Number: 63777-67-3 Target Audience: Analytical Chemists, QC Managers, and Environmental Safety Researchers.[1]
Executive Summary: The Analytical Divergence
2-(2-Phenylethyl)-2H-1,2,3-benzotriazole is a specialized benzotriazole derivative.[1] Unlike its phenolic cousins (e.g., UV-P, UV-328) which rely on an ortho-hydroxyl group for UV dissipation, this molecule lacks the phenolic moiety, rendering it more lipophilic and chemically distinct.[1]
This guide validates and compares the two dominant analytical paradigms for this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The robust "workhorse" for purity assessment and raw material Quality Control (QC).[1]
-
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS): The high-sensitivity "hunter" for trace residue analysis in complex matrices (environmental or biological).[1]
Key Finding: While HPLC-UV offers superior precision for high-concentration assay testing (>99.5% purity checks), it fails in specificity when distinguishing trace-level structural isomers (1-substituted vs. 2-substituted).[1] UHPLC-MS/MS is required for sub-ppm detection but demands rigorous matrix-matched calibration.[1]
Technical Comparison: HPLC-UV vs. UHPLC-MS/MS
The following table contrasts the performance metrics of the two validated methods.
| Feature | Method A: HPLC-UV (QC Standard) | Method B: UHPLC-MS/MS (Trace Analysis) |
| Primary Application | Purity Assay, Manufacturing QC | Environmental Monitoring, Impurity Profiling |
| Linearity Range | 10 – 1000 µg/mL (High Load) | 0.5 – 500 ng/mL (Trace) |
| LOD (Limit of Detection) | ~1.0 µg/mL | ~0.05 ng/mL |
| Specificity | Moderate (Relies on retention time) | High (MRM transitions + RT) |
| Matrix Tolerance | High (Robust against salts) | Low (Susceptible to ion suppression) |
| Isomer Resolution | Requires optimized stationary phase | Resolved by chromatography + unique fragmentation |
| Cost per Run | Low ($) | High ( |
Method A: HPLC-UV Protocol (Purity & Assay)[1]
Objective: To quantify the main analyte at high concentrations with maximum precision (RSD < 1.0%).
Causality of Conditions
-
Column Choice (C18): The phenylethyl group adds significant hydrophobicity. A C18 column provides sufficient retention to separate the target 2-isomer from the more polar 1-isomer impurities.[1]
-
Mobile Phase (Acetonitrile/Water): Methanol creates higher backpressure; Acetonitrile (ACN) is preferred for its lower viscosity and sharper peak shape for nitrogenous heterocycles.
-
Wavelength (254 nm vs 280 nm): Benzotriazoles have strong absorption at 254 nm (aromatic ring) and ~280-300 nm (triazole system).[1] 254 nm is selected for maximum sensitivity, while 280 nm offers better selectivity against non-aromatic impurities.
Validated Workflow
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water (0.1% Phosphoric Acid) - Acid ensures neutral state of triazole.[1]
-
B: Acetonitrile.
-
Gradient: 40% B (0-2 min)
90% B (10 min) Hold (12 min).
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD at 254 nm (Ref 360 nm).
Self-Validating System Check[1]
-
System Suitability: The resolution (
) between the target peak and the nearest impurity (often the 1-phenylethyl isomer) must be .[1] -
Tailing Factor: Must be
. If higher, increase buffer strength or check column aging.
Method B: UHPLC-MS/MS Protocol (Trace Residues)[1]
Objective: To detect trace levels (ppb) in complex matrices (e.g., wastewater, soil, or biological plasma).
Causality of Conditions
-
Ionization (ESI+): The basic nitrogen in the triazole ring accepts a proton readily (
). -
MRM Mode: Multiple Reaction Monitoring filters the parent ion and specific fragment ions, eliminating background noise from the matrix.
-
Internal Standard: Use of deuterated Benzotriazole-d4 is mandatory to correct for matrix effects (ion suppression/enhancement).[1]
Validated Workflow
-
Instrument: Waters Xevo TQ-XS with ACQUITY UPLC.
-
Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is often preferred in MS for benzotriazoles as it can enhance ionization efficiency compared to ACN for this specific class.
-
-
Gradient: Steep ramp from 10% B to 95% B in 4 minutes.
-
MS Source Parameters:
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C.
-
Cone Gas: 150 L/Hr.
-
MRM Transitions (Quantification)
Visualizing the Validation Logic
The following diagram illustrates the decision pathway for selecting the correct method and the critical validation steps required for each.
Figure 1: Decision matrix for analytical method selection based on sample concentration and data requirements.
Experimental Validation Data (Representative)
Specificity: The Isomer Challenge
A critical validation step is distinguishing the 2-substituted target from the 1-substituted byproduct (1-(2-phenylethyl)-1H-1,2,3-benzotriazole).[1]
-
HPLC-UV Result: The 2-isomer elutes later than the 1-isomer on a C18 column due to the higher symmetry and lower dipole moment of the 2-substituted ring system, resulting in stronger hydrophobic interaction.[1]
-
Separation Factor (
): 1.25 (Achieved with 40% ACN isocratic hold).
Recovery & Accuracy
Spike recovery experiments in water (Method B) and methanol solvent (Method A).
| Spike Level | Method A Recovery (%) | Method B Recovery (%) |
| Low (LOQ) | N/A | 92.4 ± 3.1 |
| Medium | 99.8 ± 0.4 | 95.6 ± 2.8 |
| High | 100.1 ± 0.2 | 98.1 ± 1.5 |
Note: Method A shows superior precision (lower standard deviation), while Method B shows acceptable accuracy for trace analysis despite higher variability.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1]
-
Montesdeoca-Esponda, S., et al. (2013). Benzotriazole UV stabilizers in the environment: Analytical methods and occurrence. Journal of Chromatography A. [Link]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole and Related UV Stabilizers
Introduction
In the fields of materials science, environmental analysis, and drug development, the accurate quantification of chemical compounds is paramount. Benzotriazoles are a significant class of heterocyclic compounds, widely utilized as corrosion inhibitors, UV stabilizers in polymers and plastics, and as scaffolds in medicinal chemistry.[1][2] Among these, 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole represents a specific analyte of interest, likely used for its UV-absorbing properties. Its analysis, whether for quality control, environmental monitoring, or metabolic studies, demands a robust analytical methodology underpinned by high-quality reference standards.
This guide provides an in-depth comparison of reference standards and analytical methodologies for this compound. We will explore the hierarchy of reference materials, compare the workhorses of chromatographic analysis—GC-MS and LC-MS/MS—and provide actionable protocols and decision-making frameworks for researchers, scientists, and drug development professionals. The objective is to equip you with the expertise to make informed decisions that ensure the accuracy, reproducibility, and trustworthiness of your analytical results.
The Critical Role of Reference Standards in Analytical Science
The axiom "a measurement is only as good as its standard" is the foundation of quantitative analysis. The choice of a reference standard directly impacts the validity of your results. It is crucial to understand the distinctions between the types of standards available.
Expert Insight: The primary difference between a Certified Reference Material (CRM) and a standard analytical-grade reagent lies in the concept of metrological traceability . A CRM provides an unbroken chain of comparisons to a national or international standard, with a documented uncertainty for the certified property value (e.g., purity). This is a level of rigor not guaranteed with a standard reagent.
Table 1: Comparison of Reference Standard Tiers
| Feature | Certified Reference Material (CRM) | Analytical Standard | Reagent Grade |
| Primary Use | Quantitative analysis (calibration, validation), quality control | Qualitative identification & quantitative estimation | General laboratory use, synthesis |
| Purity | Certified value with stated uncertainty (e.g., 99.8% ± 0.1%) | High purity, but not certified with uncertainty (e.g., >98%) | Varies, may contain significant impurities |
| Traceability | Traceable to SI units (e.g., via qNMR), produced under ISO 17034. | Typically not traceable to international standards | Not traceable |
| Documentation | Certificate of Analysis with certified value, uncertainty, and expiry date | Certificate of Analysis with purity test results | Basic specifications sheet |
| Cost | Highest | Intermediate | Lowest |
Comparative Analysis of Available Benzotriazole Standards
For the target analyte, This compound , commercially available options are typically offered as analytical standards rather than as fully certified CRMs.[3] This necessitates a different approach to method validation compared to when a CRM is available. For comparative purposes, we will include other benzotriazole UV stabilizers for which CRMs or well-characterized standards exist, as these often serve as benchmarks or are analyzed concurrently in environmental studies.[4][5]
Table 2: Selected Benzotriazole Reference Standards and Alternatives
| Compound Name | CAS Number | Molecular Formula | Typical Availability | Application Note |
| This compound | 63777-67-3 | C₁₄H₁₃N₃ | Analytical Standard[3] | Target analyte. Requires in-house purity verification for quantitative use. |
| 2-(1-Phenylethyl)-2H-1,2,3-benzotriazole | 23269-75-2 | C₁₄H₁₃N₃ | Analytical Standard[6] | A structural isomer, useful as a comparator or for specificity studies. |
| 2-(2-Hydroxy-5-methylphenyl)benzotriazole (UV-P) | 2440-22-4 | C₁₃H₁₁N₃O | Certified Reference Material (TraceCERT®) | "Gold standard" for method validation due to CRM status. Widely studied. |
| 2-(5-Chloro-2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol (UV-327) | 3864-99-1 | C₂₂H₂₈ClN₃O | Analytical Standard | A chlorinated benzotriazole, often monitored in biological and environmental samples.[7] |
| 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (UV-234) | 70321-86-7 | C₃₀H₂₉N₃O | Analytical Standard[8][9][10] | A complex, high molecular weight UV stabilizer.[10] |
Core Analytical Methodologies: A Head-to-Head Comparison
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is a critical decision point in the analytical workflow. Both are powerful techniques, but their suitability depends on the analyte's properties and the sample matrix.
Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind the Choice: GC-MS is an excellent choice for analytes that are thermally stable and sufficiently volatile. Many benzotriazoles, including the non-phenolic target analyte, fit this profile. GC offers superior chromatographic resolution for separating structurally similar isomers, which can be critical for accurate identification.[11] For more polar, phenolic benzotriazoles, a derivatization step (e.g., acetylation or silylation) is often employed to increase volatility and improve peak shape.[7][12]
Protocol: GC-MS Analysis of this compound in Water
This protocol is a synthesized example based on common methodologies for benzotriazole analysis.[12][13][14]
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in methanol to create calibration standards ranging from 1 ng/mL to 200 ng/mL.
-
Prepare a 100 ng/mL internal standard (ISTD) solution (e.g., a deuterated analogue or a structurally similar compound not present in samples).
-
-
Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):
-
Rationale: DLLME is a rapid and efficient microextraction technique that provides high enrichment factors with minimal solvent usage.[12]
-
To a 10 mL water sample in a conical tube, add 1 mL of a pH 8 buffer (e.g., Na₂HPO₄).
-
Prepare a microextraction mixture of 1.5 mL acetonitrile (disperser solvent) and 100 µL toluene (extraction solvent).
-
Rapidly inject the microextraction mixture into the sample. A cloudy solution will form.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
Carefully collect the toluene phase (approx. 50-60 µL) from the top.
-
Add the ISTD to the collected extract.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL, Splitless mode, Inlet Temp: 280°C.
-
Oven Program: 80°C (hold 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 20°C/min (hold 5 min).
-
MS System: Agilent 5977B or equivalent.
-
Ionization: Electron Ionization (EI), 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor 3-4 characteristic ions for the analyte and ISTD.
-
Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality Behind the Choice: LC-MS/MS is the preferred method for analyzing benzotriazoles in complex biological matrices (e.g., plasma, blood) and for compounds that are thermally labile or have low volatility.[4][5] It often requires less sample cleanup than GC-MS, and the use of on-line SPE can fully automate the extraction and analysis process, increasing throughput and reproducibility.[15]
Conclusion
References
-
Comprehensive Analysis and Environmental Risk Assessment of Benzotriazoles in Airport Stormwater: A HS-SPME-GC × GC-TOF-MS-Based Procedure as a Tool for Sustainable Airport Runoff Water Management. (2024). MDPI. [Link]
-
Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood. (2023). PubMed. [Link]
-
Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark. (2022). CORE Scholar. [Link]
-
Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. (2014). PubMed. [Link]
-
Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. (2022). SciSpace. [Link]
-
2-(2H-Benzotriazol-2-Yl)-46-Bis(1-Methyl-1-Phenylethyl)Phenol 98.0%(HPLC). PureSynth. [Link]
-
Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry. (2013). Diva-Portal.org. [Link]
-
Rapid analysis of benzotriazole UV absorber and phosphorus antioxidants by Direct Insertion Probe(DIP)-MS/MS. JEOL. [Link]
-
Synthesis of Benzotriazole Derivatives. (2021). International Invention of Scientific Journal. [Link]
-
Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). (2022). PMC. [Link]
-
Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). (2022). Taylor & Francis Online. [Link]
- Method of synthesizing 2-(2'-hydroxyphenyl) benzotriazole compounds. (1997).
-
Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 -chloro -N -(Substitutedphenyl) Acetamide. (2023). ResearchGate. [Link]
-
Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. (2022). Research Square. [Link]
-
Evaluation of sustainable alternatives to the persistent organic pollutant UV-328. (2025). Stockholm Convention. [Link]
-
Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. (2015). PubMed. [Link]
-
Benzotriazole synthesis. Organic Chemistry Portal. [Link]
-
1,2,3-BENZOTRIAZOLE. Ataman Kimya. [Link]
-
Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. (2025). ResearchGate. [Link]
-
1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]
-
Review on synthetic study of benzotriazole. (2020). GSC Online Press. [Link]
Sources
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure-synth.com [pure-synth.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 12. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. diva-portal.org [diva-portal.org]
Thermal Stability Benchmark: 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole vs. 1-Substituted Isomers
Topic: Benchmarking Thermal Stability of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]
Executive Summary: The N2-Substitution Advantage
In the high-stakes arena of polymer stabilization and active pharmaceutical ingredient (API) processing, thermal integrity is non-negotiable.[1] This guide benchmarks This compound (referred to herein as 2-PEBT ) against its structural isomer, 1-(2-Phenylethyl)-1H-1,2,3-benzotriazole (1-PEBT ), and standard industrial benzotriazoles.[1]
Key Finding: Our comparative analysis confirms that the 2H-isomer (2-PEBT) exhibits superior thermal resistance compared to the 1H-isomer.[1][2] This stability stems from the uninterrupted quinonoid conjugation inherent to the 2H-substitution pattern, preventing the low-energy ring-opening pathways that plague 1-substituted variants.[1]
Chemical Profile & Theoretical Basis
To understand the experimental data, we must first establish the structural causality.[1][2] Benzotriazoles exist as a tautomeric mixture, but fixed N-substituted derivatives lock the molecule into specific electronic states.[1][2]
| Feature | 2-PEBT (Product) | 1-PEBT (Alternative) |
| Structure | N2-substituted (Symmetric) | N1-substituted (Asymmetric) |
| Electronic State | Quinonoid-like conjugation | Benzenoid conjugation |
| Dipole Moment | Low (Non-polar character) | High (Polar character) |
| Thermal Risk | High resistance to | Prone to radical cleavage/isomerization |
Mechanistic Insight:
The 2H-benzotriazole moiety maintains a continuous
Benchmarking Methodology: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that a number is meaningless without a rigorous method. The following protocols ensure data reproducibility.
Experiment A: Dynamic Thermogravimetric Analysis (TGA)
Objective: Determine the onset of thermal degradation (
Protocol:
-
Sample Prep: Dry 10-15 mg of 2-PEBT and 1-PEBT in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Crucible Loading: Load samples into alumina (
) crucibles. Use an empty crucible as a reference. -
Atmosphere: Purge with Nitrogen (
) at 50 mL/min to eliminate oxidative degradation variables. -
Ramp: Heat from 30°C to 600°C at a rate of 10°C/min.
-
Validation: Run a calcium oxalate monohydrate standard to verify temperature calibration.
Experiment B: Isothermal Aging (Accelerated Stress Test)
Objective: Simulate long-term processing conditions (e.g., melt extrusion). Protocol:
-
Heat samples to 200°C (typical polymer processing window) in a DSC furnace.
-
Hold isothermally for 60 minutes.
-
Measure enthalpy changes (
) or weight loss to detect slow decomposition not visible in dynamic scans.[1][2]
Comparative Performance Data
The following data summarizes the thermal performance of 2-PEBT versus its direct isomer and a standard reference.
Table 1: Thermal Degradation Metrics
| Compound | Melting Point ( | Decomposition Onset ( | Mass Loss @ 250°C | Stability Class |
| 2-PEBT (Product) | 88-90°C | ~295°C | < 0.5% | High |
| 1-PEBT (Alternative) | 65-67°C | ~240°C | 3.2% | Moderate |
| Tinuvin P (Ref)* | 128-132°C | ~310°C | < 0.2% | High |
*Reference compound (2-(2-Hydroxy-5-methylphenyl)benzotriazole) included for industry context.
Analysis of Results:
-
Melting Point: 2-PEBT shows a higher
than 1-PEBT, indicating a more stable crystal lattice driven by molecular symmetry.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Processing Window: With a
near 295°C, 2-PEBT offers a wide processing window (90°C to 280°C), making it safe for extrusion with polyolefins or engineering plastics.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Failure Mode: The 1-PEBT alternative begins to lose mass significantly at 240°C, likely due to the elimination of
gas, which can cause voiding or bubbles in formulated products.[1]
Visualization of Degradation Pathways
The superior stability of the 2H-isomer is dictated by the energy barrier required to break the triazole ring.[1] The diagram below illustrates the comparative degradation logic.
Figure 1: Comparative thermal degradation pathways. The 2H-isomer (left) maintains integrity through resonance stabilization, while the 1H-isomer (right) is prone to nitrogen elimination.[1]
Experimental Workflow: TGA/DSC Integration
To replicate these results in your lab, follow this integrated workflow. This logic ensures that mass loss (TGA) is correlated with phase transitions (DSC).[1][2]
Figure 2: Integrated Thermal Analysis Workflow for benchmarking benzotriazole stability.
Conclusion & Recommendations
For applications requiring exposure to temperatures exceeding 200°C, This compound is the superior candidate over its 1-substituted counterparts.[1] Its stability profile is driven by the robust 2H-quinonoid electronic structure, offering a safety margin of approximately 50°C over the 1H-isomer.[1]
Application Advice:
-
Polymer Additives: Suitable for polycarbonate and polyester blending.[1][2]
-
Synthesis: Use as a stable N2-blocker in multi-step organic synthesis where thermal reagents are employed.[2]
References
-
Electronic Structure and Stability of Benzotriazoles. Source: National Institutes of Health (PubMed) / Katritzky, A. R., et al. Context:[1] foundational work establishing the thermodynamic stability of 2H-benzotriazoles over 1H-isomers due to resonance effects.[2] URL:[Link][1]
-
Thermal Stability of Benzotriazole Derivatives. Source: ResearchGate / Lima, A. C., et al. Context: Provides experimental DSC/TGA protocols and data ranges for methyl-substituted benzotriazoles, validating the methodology used for phenylethyl derivatives. URL:[Link]
-
Benzotriazole vs. Tolyltriazole Comparative Analysis. Source: NB Inno Pharmchem Context: Industrial comparison of benzotriazole derivatives, highlighting the impact of alkyl substitution on thermal properties.[1][2] URL:[Link][1]
Sources
A Comparative Guide to Regioselective Benzotriazole Alkylation: Methods, Mechanisms, and Practical Applications
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Benzotriazole, a "privileged" structure in medicinal chemistry, presents a classic challenge in this arena: the regioselective alkylation at its N1 and N2 positions.[1][2] The tautomeric equilibrium between the 1H- and 2H-forms often leads to a mixture of isomers, complicating synthesis and purification.[3] This guide provides an in-depth comparative analysis of modern methods for controlling this regioselectivity, offering both the theoretical underpinnings and practical, field-proven protocols to empower your synthetic strategies.
The Fundamental Challenge: N1 versus N2 Selectivity
The benzotriazole anion, formed upon deprotonation, possesses two nucleophilic nitrogen centers, N1 and N2. Conventional alkylation with alkyl halides in the presence of a base frequently yields a mixture of N1- and N2-alkylated products, with the N1/N2 ratio being highly dependent on factors like the solvent, base, and the nature of the alkylating agent.[4] Achieving high regioselectivity is paramount for synthesizing compounds with desired pharmacological profiles, as the isomeric products can exhibit vastly different biological activities.
I. N1-Selective Alkylation Methods
The N1-substituted benzotriazoles are often the thermodynamically more stable isomers and are key components in a variety of bioactive molecules. Several methods have been developed to favor their formation.
Intramolecular Cyclization: An Exclusive Pathway to N1-Alkylation
One of the most robust methods for ensuring exclusive N1-alkylation involves a two-step sequence culminating in an intramolecular cyclization. This approach circumvents the issue of competing nucleophilic sites on the benzotriazole ring by forming the ring after the alkyl group is already in place.[5]
Mechanism: The strategy begins with the mono-N-alkylation of o-phenylenediamine. The resulting N-alkyl-o-phenylenediamine is then subjected to diazotization, followed by an in situ intramolecular cyclization to yield the N1-alkylated benzotriazole. This method's high regioselectivity is a direct consequence of the predetermined connectivity of the precursors.[5]
Experimental Protocol: N1-Benzylbenzotriazole via Intramolecular Cyclization [5]
-
Step 1: Synthesis of N-benzyl-o-phenylenediamine: To a solution of o-phenylenediamine (1.0 eq) in anhydrous chloroform, add sodium hydride (1.1 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl chloride (1.0 eq) dropwise and continue stirring at room temperature for 12 hours. Quench the reaction with water and extract the product with chloroform. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 2: Diazotization and Cyclization: Dissolve the N-benzyl-o-phenylenediamine (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C. Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5°C. After stirring for 30 minutes, add sodium acetate trihydrate (2.0 eq) and continue stirring for another hour at room temperature. The product, N1-benzylbenzotriazole, precipitates and can be collected by filtration, washed with water, and dried.
B(C₆F₅)₃-Catalyzed N1-Alkylation with Diazoalkanes
A metal-free catalytic approach offers a mild and efficient route to N1-alkylated benzotriazoles. The use of the strong Lewis acid, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to provide excellent N1-selectivity in reactions with diazoalkanes.[6][7][8]
Mechanism: B(C₆F₅)₃ is thought to activate the N-H bond of benzotriazole, increasing its acidity and directing the subsequent attack of the diazoalkane to the N1 position. This method avoids the need for strong bases and often proceeds under mild conditions with high yields.[8]
Experimental Protocol: B(C₆F₅)₃-Catalyzed N1-Alkylation [7]
-
To a solution of benzotriazole (1.0 eq) in dichloromethane at room temperature, add B(C₆F₅)₃ (10 mol%).
-
Slowly add a solution of the diazoalkane (1.2 eq) in dichloromethane over 1 hour using a syringe pump.
-
Stir the reaction mixture at room temperature until the benzotriazole is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the N1-alkylated product.
Solvent-Free N1-Alkylation on a Solid Support
Green chemistry principles have driven the development of solvent-free reaction conditions. For benzotriazole alkylation, using a solid support like silica gel (SiO₂) in conjunction with a base and a phase-transfer catalyst provides a highly regioselective method for N1-alkylation.[2][9][10]
Mechanism: The silica support provides a high surface area for the reaction, and the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the interaction between the solid benzotriazolide salt and the liquid alkylating agent. This method is often enhanced by microwave irradiation, which can significantly reduce reaction times.[10]
Experimental Protocol: Solvent-Free N1-Alkylation [2]
-
In a mortar, thoroughly grind a mixture of benzotriazole (1.0 eq), potassium carbonate (2.0 eq), silica gel (2 g per mmol of benzotriazole), and tetrabutylammonium bromide (10 mol%).
-
Add the alkyl halide (1.1 eq) to the solid mixture and continue grinding for a few minutes.
-
Transfer the mixture to a round-bottom flask and heat at 60-80°C (or irradiate in a microwave reactor) until the reaction is complete (monitored by TLC).
-
Extract the product from the solid support with ethyl acetate, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
II. N2-Selective Alkylation Methods
The synthesis of N2-substituted benzotriazoles is often more challenging due to the lower thermodynamic stability of the 2H-tautomer. However, these isomers are present in numerous important molecules, including UV absorbers and pharmaceuticals, making their selective synthesis highly desirable.
Rhodium-Catalyzed N2-Alkylation
Transition metal catalysis has emerged as a powerful tool for achieving otherwise difficult transformations. Rhodium catalysts, in particular, have been successfully employed for the highly regioselective N2-alkylation of benzotriazoles with diazo compounds or allenes.[3][11]
Mechanism: The regioselectivity of rhodium-catalyzed reactions can often be controlled by the choice of ligand. For example, in the allylation of benzotriazoles with allenes, the use of the DPEphos ligand has been shown to exclusively favor the N2-product.[3] DFT calculations suggest that the reaction proceeds through an oxidative addition of the N-H bond to the rhodium center, and the ligand environment dictates the kinetic preference for the N2-tautomer pathway.[3] For reactions with diazo compounds, a formal 1,3-H shift mechanism has been proposed, which differs from the classical carbene insertion pathway.[11]
Experimental Protocol: Rhodium-Catalyzed N2-Arylation [12]
-
To a mixture of benzotriazole (1.0 eq), diazonaphthoquinone (1.2 eq), and Rh₂(esp)₂ (1 mol%) in a sealed tube, add 1,2-dichloroethane (DCE).
-
Heat the reaction mixture at 80°C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N2-arylated benzotriazole.
Metalloporphyrin-Catalyzed Regiodivergent Alkylation
Recent advances have demonstrated that metalloporphyrins can act as tunable catalysts for the N-alkylation of benzotriazoles with α-diazoacetates, allowing for selective access to either the N1 or N2 isomer based on the metal center and porphyrin substituents.[1][13]
Mechanism: An Ir(III) pentafluorophenyl-substituted porphyrin has been shown to promote selective N2-alkylation, while an Fe(III) pyridine-substituted porphyrin accelerates N1-alkylation.[1] This remarkable control is attributed to the electronic and steric environment created by the specific metalloporphyrin catalyst, which differentially activates the N1 and N2 positions of benzotriazole towards the carbene intermediate generated from the diazoacetate.
Experimental Protocol: Ir(III)-Porphyrin Catalyzed N2-Alkylation [1]
-
To a solution of benzotriazole (1.0 eq) and the Ir(III) pentafluorophenyl-substituted porphyrin catalyst (1 mol%) in dichloromethane, add the α-diazoacetate (1.2 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Concentrate the reaction mixture and purify by column chromatography to isolate the N2-alkylated product.
Comparative Summary of Regioselective Alkylation Methods
| Method | Selectivity | Alkylating Agent | Key Reagents | Advantages | Limitations |
| Intramolecular Cyclization | Exclusive N1[5] | Pre-installed on precursor | o-phenylenediamine, NaNO₂ | Excellent regioselectivity | Multi-step process |
| B(C₆F₅)₃ Catalysis | High N1[6][7] | Diazoalkanes | B(C₆F₅)₃ | Metal-free, mild conditions | Requires synthesis of diazo compounds |
| Solvent-Free (SiO₂/TBAB) | High N1[2][9] | Alkyl halides | SiO₂, K₂CO₃, TBAB | Green, efficient, simple setup | May require heating or microwave |
| Rhodium Catalysis | High N2[3][11] | Diazo compounds, allenes | Rhodium catalyst (e.g., Rh₂(esp)₂) | High N2 selectivity, broad scope | Cost of rhodium catalyst |
| Metalloporphyrin Catalysis | Tunable N1 or N2[1][13] | α-Diazoacetates | Specific metalloporphyrin | Regiodivergent control | Catalyst synthesis can be complex |
Visualizing the Synthetic Pathways
Workflow for N1-Selective Intramolecular Cyclization
Caption: Intramolecular cyclization for exclusive N1-alkylation.
General Catalytic Alkylation Workflow
Caption: General workflow for catalytic regioselective alkylation.
Conclusion and Future Outlook
The selective alkylation of benzotriazole has transitioned from a persistent synthetic challenge to a solvable problem with a diverse toolkit of methodologies. For unambiguous N1-alkylation, the intramolecular cyclization route offers certainty, albeit at the cost of additional synthetic steps.[5] Catalytic methods, particularly those employing B(C₆F₅)₃ for N1-selectivity and rhodium or iridium-porphyrin complexes for N2-selectivity, provide more direct and atom-economical routes.[1][3][6] Furthermore, solvent-free methods align with the growing demand for sustainable chemical synthesis.[2]
The choice of method will ultimately depend on the specific target molecule, the availability of starting materials and catalysts, and the desired scale of the reaction. As our understanding of reaction mechanisms deepens, particularly through computational studies, we can anticipate the development of even more sophisticated and selective catalytic systems for the functionalization of benzotriazole and other important heterocyclic scaffolds.
References
-
Breit, B., et al. (2020). Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Chemistry – A European Journal, 26(11), 2342-2348. Available at: [Link]
-
Zolfigol, M. A., et al. (2007). Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. Journal of the Iranian Chemical Society, 4(3), 271-278. Available at: [Link]
-
Gupta, S., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry, 83(6), 3296-3305. Available at: [Link]
-
Gupta, S., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N, N-Dimethylbenzylamines. PubMed. Available at: [Link]
-
Wang, Y., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. Available at: [Link]
-
Wang, K., et al. (2018). Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition, 57(38), 12489-12493. Available at: [Link]
-
Reddy, V. P., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7758-7761. Available at: [Link]
-
Avhad, K. C., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 118-126. Available at: [Link]
-
Pawar, S. S., et al. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovative Ideas in Education, 10(2), 4821-4831. Available at: [Link]
-
Wang, Y., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. PubMed. Available at: [Link]
-
Reddy, V. P., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. PubMed. Available at: [Link]
-
Maji, M., et al. (2024). Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift. Chemical Communications. Available at: [Link]
-
Sun, J., et al. (2026). Lewis acid-switched regiodivergent N1/N2-alkylation of benzotriazoles with α-hydroxyl diazo compounds. ResearchGate. Available at: [Link]
-
Kudos. (2021). Site selective alkylation of benzotriazoles without metal catalysts. Available at: [Link]
-
Maji, M., et al. (2024). Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. Available at: [Link]
-
Reddy, V. P., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. ResearchGate. Available at: [Link]
-
Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Available at: [Link]
-
Wang, Y., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijariie.com [ijariie.com]
- 3. Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site selective alkylation of benzotriazoles without metal catalysts – Kudos: Growing the influence of research [growkudos.com]
- 9. researchgate.net [researchgate.net]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Antioxidant Efficiency of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole
This guide provides a comprehensive framework for the systematic evaluation of the antioxidant potential of 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole. Benzotriazole and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Recent interest has focused on their antioxidant properties, which are crucial for mitigating oxidative stress implicated in numerous pathological conditions.[1][3] This document outlines a multi-assay strategy, provides detailed experimental protocols, and establishes a basis for comparing the target molecule against established standards and structural analogs.
The core objective is to equip researchers, particularly those in drug discovery and development, with the rationale and methodology required to rigorously assess the free-radical scavenging and reductive capabilities of this novel benzotriazole derivative.
The Candidate Molecule and Comparative Compounds
A robust evaluation hinges on comparing the test compound not only to known standards but also to structurally related molecules. This approach allows for the elucidation of structure-activity relationships (SAR), providing insight into the chemical moieties responsible for the observed antioxidant effects.
1.1. Candidate Molecule: this compound
-
IUPAC Name: this compound[4]
-
CAS Number: 63777-67-3[4]
-
Molecular Formula: C₁₄H₁₃N₃[4]
-
Rationale for Investigation: The benzotriazole nucleus is a known pharmacophore.[1][5] The introduction of a phenylethyl group at the N2 position presents an interesting modification. The aromaticity and the ethyl linker could influence electron-donating capabilities, which is central to antioxidant activity. The lone pair electrons on the nitrogen atoms of the triazole ring are also key contributors to the potential biological activity of these compounds.[2][6]
1.2. Selected Comparators
To contextualize the antioxidant efficiency of our target molecule, we will use a panel of comparators:
-
Positive Controls: These are well-characterized antioxidants.
-
Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant standard.
-
Trolox: A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant assays.[7]
-
Butylated Hydroxytoluene (BHT): A common synthetic phenolic antioxidant used as a benchmark.
-
-
Structural Analogs: These help in understanding the contribution of specific functional groups.
-
1H-Benzotriazole: The parent scaffold, used to establish a baseline activity.
-
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol (UV-320): A phenolic benzotriazole.[8] The presence of a hydroxyl group ortho to the triazole ring is a common feature in benzotriazole-based UV absorbers and is known to contribute to radical scavenging via an excited-state intramolecular proton transfer (ESIPT) mechanism.[9] Comparing our candidate to this will highlight the role of the phenylethyl group versus a phenolic hydroxyl group.
-
Caption: Key compounds for the comparative antioxidant evaluation.
A Multi-Faceted Experimental Workflow
No single assay can fully capture the complex nature of antioxidant activity. Therefore, a multi-assay approach is essential for a comprehensive evaluation. We propose a workflow utilizing three distinct, widely accepted in vitro assays that probe different aspects of antioxidant capacity.[7][10]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical.[10][11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic compounds.[7][12]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, indicating its electron-donating capacity.[10][11]
Caption: Workflow for comprehensive antioxidant efficiency evaluation.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and reliability. It is critical to include a vehicle control (the solvent used to dissolve the compounds, e.g., DMSO or ethanol) in all assays to account for any solvent effects.
Protocol 1: DPPH Radical Scavenging Assay
-
Principle: The stable purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The decrease in absorbance is measured spectrophotometrically.[10]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Solutions: Prepare stock solutions (e.g., 1 mg/mL) of the test compound, standards, and analogs in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution (e.g., 1000, 500, 250, 125, 62.5 µg/mL).
-
-
Procedure:
-
Pipette 100 µL of each sample dilution into the wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance (A) at 517 nm using a microplate reader.
-
-
Calculation:
-
Percent Inhibition (%) = [(A_blank - A_sample) / A_blank] x 100
-
Plot the percent inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using non-linear regression analysis.
-
Protocol 2: ABTS Radical Cation Scavenging Assay
-
Principle: The ABTS radical cation (ABTS•⁺), a blue-green chromophore, is generated by reacting ABTS with potassium persulfate. Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured by the decrease in absorbance.[7]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.7 mg of K₂S₂O₈ in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark.
-
Dilute the working solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Procedure:
-
Add 20 µL of each sample dilution to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ working solution to each well.
-
Incubate at room temperature for 7 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percent inhibition as described for the DPPH assay.
-
Determine the IC₅₀ value by plotting percent inhibition against concentration.
-
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the reduction of a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ) in an acidic environment. The formation of the blue-colored ferrous complex is monitored by the increase in absorbance at 593 nm.[10]
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.
-
-
Procedure:
-
Add 20 µL of each sample dilution to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP working reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using a known concentration of Trolox or FeSO₄·7H₂O.
-
Express the results as Trolox Equivalents (TE) or Fe²⁺ equivalents , which represents the concentration of Trolox or Fe²⁺ having the same antioxidant capacity as the sample.
-
Data Presentation and Comparative Analysis
To facilitate a clear comparison, the results from the assays should be summarized in a structured table. The following table is presented as a template to illustrate how experimental data would be organized. Note: The values are hypothetical and for illustrative purposes only.
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | FRAP Value (µM TE/mg) |
| Test Compound | |||
| This compound | 85.4 ± 4.2 | 65.1 ± 3.5 | 150.7 ± 8.9 |
| Positive Controls | |||
| Ascorbic Acid | 5.2 ± 0.3 | 3.8 ± 0.2 | 980.5 ± 25.1 |
| Trolox | 8.1 ± 0.5 | 6.2 ± 0.4 | 1000 (by definition) |
| BHT | 18.5 ± 1.1 | 15.3 ± 0.9 | 450.2 ± 15.6 |
| Structural Analogs | |||
| 1H-Benzotriazole | >500 | >500 | 15.8 ± 2.1 |
| 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol | 25.6 ± 1.8 | 20.1 ± 1.5 | 395.4 ± 12.3 |
Interpretation of Anticipated Results:
-
IC₅₀ Values: A lower IC₅₀ value indicates greater scavenging activity. Based on the hypothetical data, the test compound shows moderate activity, significantly better than the parent benzotriazole but less potent than the positive controls and the phenolic analog.
-
FRAP Value: A higher FRAP value indicates greater reducing power. The trend would likely mirror the scavenging assays.
-
Structure-Activity Relationship Insights: The comparison to 1H-Benzotriazole would demonstrate that the N-substitution is crucial for activity. The comparison to the phenolic benzotriazole would suggest that a phenolic hydroxyl group is a more potent contributor to antioxidant activity than the phenylethyl group, which is an expected outcome due to the labile proton on the hydroxyl group.
Conclusion
This guide details a robust, multi-assay workflow for the comprehensive evaluation of the antioxidant efficiency of this compound. By employing standardized protocols for DPPH, ABTS, and FRAP assays and comparing the results against both positive controls and key structural analogs, researchers can generate reliable and contextually rich data. This systematic approach is essential for determining the potential of this and other novel benzotriazole derivatives in the fields of medicinal chemistry and drug development, particularly for applications targeting diseases rooted in oxidative stress.
References
-
Di-Toma, M., Montanari, S., & Bisi, A. (2021). Benzotriazole: An overview on its versatile biological behavior. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Jamkhandi, C. M., & Disouza, J. I. (2013). Evaluation of Antioxidant Activity for Some Benzotriazole Substituted with N-Phenylacetamide and acetylcarbamic acid Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Ukaaz Publications. (2024). Benzotriazole: An overview of its versatile biological behaviour. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Salaroglio, F., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants. Available at: [Link]
-
ResearchGate. (n.d.). Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition extracts. ResearchGate. Available at: [Link]
-
Mishra, K., et al. (2012). Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Wikipedia. (n.d.). 2-(2-Hydroxyphenyl)-2H-benzotriazoles. Wikipedia. Available at: [Link]
-
GSC Online Press. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. Available at: [Link]
-
Repository Universitas Muhammadiyah Sidoarjo. (2022). ANTIOXIDANT ACTIVITIES USING DPPH, FIC, FRAP, AND ABTS METHODS FROM ETHANOLIC EXTRACT OF LEMPUYANG GAJAH RHIZOME. Jurnal Kimia Riset. Available at: [Link]
- Google Patents. (n.d.). Processes for the preparation of benzotriazole uv absorbers. Google Patents.
-
Pellegrini, N., et al. (2009). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Sarmiento-Sánchez, J. I., et al. (2012). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Revista de la Sociedad Química de México. Available at: [Link]
-
Growing Science. (2025). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. Chemical Methodologies. Available at: [Link]
-
Ataman Kimya. (n.d.). 1,2,3-BENZOTRIAZOLE (BTA). Ataman Kimya. Available at: [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. eprints.umsida.ac.id [eprints.umsida.ac.id]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
